Nitrofurantoin-13C3
Description
Properties
IUPAC Name |
1-[(E)-(5-nitrofuran-2-yl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3+/i4+1,6+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFQHRVNIOXGAQ-PZGYLZBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676069 | |
| Record name | 1-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~13~C_3_)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217226-46-4 | |
| Record name | 1-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~13~C_3_)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217226-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 13C Labeled Nitrofurantoin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of nitrofurantoin, with a special focus on its 13C labeled analogue. This document is intended to be a valuable resource for researchers and professionals involved in drug development, offering detailed data, experimental methodologies, and a deeper understanding of nitrofurantoin's mechanism of action.
Introduction to Nitrofurantoin and 13C Labeling
Nitrofurantoin is a synthetic nitrofuran antibiotic primarily used for the treatment and prophylaxis of uncomplicated urinary tract infections.[1] Its efficacy is attributed to its ability to be activated by bacterial nitroreductases, leading to the formation of reactive intermediates that disrupt multiple cellular processes in susceptible bacteria.[2][3]
Isotopic labeling, particularly with the stable isotope carbon-13 (13C), is a powerful technique in pharmaceutical research. 13C labeled compounds serve as invaluable tools in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of 13C atoms into the nitrofurantoin molecule allows for precise tracking and quantification without altering the fundamental chemical reactivity of the parent drug.
Physicochemical Properties
The following tables summarize the key physicochemical properties of nitrofurantoin and its monohydrate form. The data for the 13C labeled analogue is extrapolated based on the properties of the unlabeled compound, with the primary change being the molecular weight.
Table 1: Physicochemical Properties of Nitrofurantoin (Anhydrous)
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄O₅ | [4] |
| Appearance | Lemon yellow crystals or fine yellow powder | [5] |
| Taste | Bitter | [5] |
| Molecular Weight (Unlabeled) | 238.16 g/mol | [4] |
| Molecular Weight (13C₃ Labeled) | 241.16 g/mol (calculated) | N/A |
| Melting Point | Decomposes at 270-272 °C | [6] |
| pKa | 7.2 | [5] |
| Solubility in Water | Very slightly soluble (1 in 5000) | [7] |
| Solubility in Ethanol | Very slightly soluble (1 in 2000) | [7] |
| Solubility in Dimethylformamide | Soluble | [4] |
Table 2: Physicochemical Properties of Nitrofurantoin Monohydrate
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₄O₆ | [8] |
| Molecular Weight (Unlabeled) | 256.17 g/mol | [8] |
| Dehydration Temperature | Endothermic peak at 120-128 °C | [6] |
| Solubility in Water (pH 6.8, 37°C) | 27.4 mg/100 ml | [6] |
Mechanism of Action
Nitrofurantoin's antibacterial effect is a result of its conversion within the bacterial cell into highly reactive electrophilic intermediates. This process is initiated by bacterial nitroreductases. These intermediates then non-specifically attack a multitude of targets within the bacterium, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle. This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to nitrofurantoin.[2][9]
Experimental Protocols
This section outlines the methodologies for determining the key physicochemical properties of nitrofurantoin. These protocols can be applied to both the unlabeled and 13C labeled forms of the compound.
Synthesis of 13C Labeled Nitrofurantoin
Determination of Melting Point (Differential Scanning Calorimetry - DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the nitrofurantoin sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to melting. For nitrofurantoin, an exothermic event immediately following the endotherm indicates decomposition.
Determination of pKa (UV-Vis Spectrophotometry)
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of nitrofurantoin (e.g., pH 6.0 to 8.0).
-
Preparation of Nitrofurantoin Solutions: Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., methanol). Prepare a series of solutions with a constant concentration of nitrofurantoin in each of the buffer solutions.
-
Spectrophotometric Measurement: For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 220-450 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance for the ionized and unionized forms. Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The pKa is the pH at which the concentrations of the ionized and unionized forms are equal, which corresponds to the inflection point of the resulting sigmoid curve.
Determination of Solubility (Shake-Flask Method)
-
Equilibrium Saturation: Add an excess amount of nitrofurantoin to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Agitation and Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Quantification: Quantify the concentration of nitrofurantoin in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The measured concentration represents the solubility of nitrofurantoin in that solvent at the specified temperature.
Structural and Purity Analysis
13C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve an appropriate amount of the 13C labeled nitrofurantoin in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the 13C NMR spectrum using a high-field NMR spectrometer.
-
Data Analysis: The resulting spectrum will show signals corresponding to the 13C atoms in the molecule. The chemical shifts, splitting patterns, and integration of these signals confirm the molecular structure and the position of the 13C labels.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands provide a characteristic fingerprint of the molecule, confirming the presence of key functional groups.
Powder X-ray Diffraction (PXRD):
-
Sample Preparation: Gently pack the powdered nitrofurantoin sample into a sample holder.
-
Data Acquisition: Mount the sample in the diffractometer and expose it to a monochromatic X-ray beam. Scan through a range of 2θ angles.
-
Data Analysis: The resulting diffraction pattern, with its characteristic peak positions and intensities, can be used to identify the crystalline form (polymorph) of the solid-state sample.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of nitrofurantoin, with a specific focus on its 13C labeled analogue. While direct experimental data for the labeled compound is scarce, the principles of isotopic labeling suggest that its macroscopic properties will be nearly identical to the unlabeled form, with the exception of molecular weight. The provided experimental protocols offer a solid foundation for the characterization of both labeled and unlabeled nitrofurantoin. The visualization of the mechanism of action and a proposed synthetic workflow for the 13C labeled compound further enhance the utility of this guide for researchers and professionals in the field of drug development.
References
- 1. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Physicochemical Properties of Nitrofuratoin Anhydrate and Monohydrate and Their Dissolution [jstage.jst.go.jp]
- 6. Nitrofurantoin (PIM 377) [inchem.org]
- 7. Nitrofurantoin Monohydrate | C8H8N4O6 | CID 9571008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Isotopic Enrichment and Stability of Nitrofurantoin-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nitrofurantoin-13C3, a stable isotope-labeled internal standard essential for the accurate quantification of the antibiotic nitrofurantoin in complex biological matrices. This document details the isotopic enrichment, stability under various stress conditions, and key experimental protocols relevant to its synthesis and analysis.
Introduction to this compound
This compound is a labeled version of nitrofurantoin, a synthetic nitrofuran antibiotic primarily used for the treatment of uncomplicated urinary tract infections.[1] The incorporation of three carbon-13 isotopes into the imidazolidinedione ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Name | 1-[[(5-Nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione-13C3 |
| CAS Number | 1217226-46-4 |
| Molecular Formula | C₅¹³C₃H₆N₄O₅ |
| Molecular Weight | 241.13 g/mol |
| Appearance | Yellow Solid |
| Storage | 2-8°C Refrigerator |
Isotopic Enrichment and Purity
The utility of this compound as an internal standard is fundamentally dependent on its high isotopic enrichment and chemical purity. Commercial suppliers typically provide this material with a high degree of labeling and purity.
Table 2: Typical Specifications for Isotopic Enrichment and Purity
| Parameter | Specification |
| Isotopic Enrichment | ≥ 99 atom % ¹³C |
| Chemical Purity | ≥ 98% |
Experimental Protocol: Determination of Isotopic Enrichment by LC-MS
The isotopic enrichment of this compound is determined by high-resolution mass spectrometry, which can resolve the different isotopologues.
Objective: To determine the percentage of Nitrofurantoin molecules that are fully labeled with three ¹³C atoms.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Quadrupole-Orbitrap or Time-of-Flight)
Procedure:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: The sample is injected into the HPLC system to separate the analyte from any potential impurities. A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion of this compound. High-resolution mass spectra are acquired.
-
Data Analysis: The relative intensities of the monoisotopic peak of the unlabeled nitrofurantoin (if present) and the M+1, M+2, and M+3 peaks corresponding to the ¹³C-labeled isotopologues are measured. The isotopic enrichment is calculated by determining the proportion of the M+3 peak relative to the sum of all isotopic peaks, after correcting for the natural abundance of isotopes.[2][3]
Stability of this compound
The stability of an internal standard is crucial for its reliable use over time. While specific forced degradation studies on this compound are not extensively published, data from studies on unlabeled nitrofurantoin provide a strong indication of its stability profile, as the isotopic labeling is not expected to significantly alter its chemical reactivity.
Hydrolytic Stability
Nitrofurantoin is susceptible to hydrolysis, with the rate being highly dependent on pH and temperature. The degradation follows first-order kinetics.[4]
Table 3: Hydrolytic Degradation of Nitrofurantoin
| pH | Temperature (°C) | Half-life (t½) |
| 4 | 20 | 3.9 years |
| 7 | 20 | Significantly shorter than at pH 4 |
| 9 | 20 | Significantly shorter than at pH 7 |
| 9 | 60 | 0.5 days |
Data from a study on unlabeled nitrofurantoin.[4][5]
Photostability
Nitrofurantoin is known to be light-sensitive and can undergo photodegradation. Exposure to simulated solar radiation has been shown to cause rapid degradation, following pseudo-first-order kinetics.[6]
Table 4: Photolytic Degradation of Nitrofurantoin
| Condition | Half-life (t½) |
| Simulated Solar Radiation | < 20 minutes |
Data from a study on unlabeled nitrofurantoin.[6]
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7]
Objective: To assess the stability of this compound under various stress conditions.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period.
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid material or a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) or simulated sunlight.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., with UV or MS detection) to quantify the remaining parent compound and detect any degradation products.[8]
Synthesis of this compound
Generalized Synthetic Protocol
Step 1: Synthesis of ¹³C-labeled 1-aminohydantoin This precursor can be synthesized from ¹³C-labeled starting materials. For instance, ¹³C-labeled glycine can be used as a starting point to construct the hydantoin ring with the desired isotopic labels.[9]
Step 2: Condensation Reaction
-
Dissolve ¹³C-labeled 1-aminohydantoin in a suitable solvent, such as a mixture of water and ethanol.
-
Add an equimolar amount of 5-nitro-2-furaldehyde to the solution.[10][11]
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to catalyze the condensation reaction.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.
-
Cool the reaction mixture to room temperature to allow the product, this compound, to crystallize.
-
Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to achieve high chemical purity.
-
Dry the final product under vacuum.
Visualizations
Mechanism of Action of Nitrofurantoin
dot
Caption: Mechanism of action of nitrofurantoin in bacterial cells.
Experimental Workflow for Analysis
dot
Caption: Logical workflow for the synthesis and qualification of this compound.
Degradation Pathways of Nitrofurantoin
dot
Caption: Major degradation pathways of nitrofurantoin.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-Nitro-2-furaldehyde 99 698-63-5 [sigmaaldrich.com]
- 11. 5-Nitro-2-furaldehyde, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Exploring the Metabolic Fate of Nitrofurantoin: A Technical Guide Using 13C Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathways of the antibiotic nitrofurantoin, with a specific focus on the application of 13C labeling for elucidating its biotransformation. While specific studies utilizing 13C-labeled nitrofurantoin for metabolic pathway exploration are not extensively documented in publicly available literature, this guide synthesizes known metabolic routes with established methodologies in stable isotope-based drug metabolism research. The experimental protocols and quantitative data presented herein are representative and designed to provide a practical framework for researchers in this field.
Introduction to Nitrofurantoin Metabolism
Nitrofurantoin is a widely used antibiotic for the treatment of urinary tract infections. Its efficacy is linked to its rapid absorption and excretion into the urine, where it exerts its antimicrobial effects. The biotransformation of nitrofurantoin is a critical aspect of its pharmacology and toxicology. The primary metabolic pathways involve the reduction of the nitro group and hydroxylation of the furan ring. Understanding these pathways is essential for a complete characterization of the drug's disposition and potential for drug-drug interactions or metabolite-mediated toxicity.
The use of stable isotope labeling, particularly with 13C, offers a powerful tool to trace the metabolic fate of drugs like nitrofurantoin. 13C-labeled compounds can be distinguished from their unlabeled counterparts by mass spectrometry, allowing for the unambiguous identification and quantification of metabolites in complex biological matrices.
Known Metabolic Pathways of Nitrofurantoin
The metabolism of nitrofurantoin is relatively limited, with a significant portion of the drug excreted unchanged in the urine.[1][2] However, two main biotransformation pathways have been identified: nitroreduction and oxidative hydroxylation.
-
Nitroreduction: The most significant metabolic pathway is the reduction of the 5-nitro group to form aminofurantoin.[1][2] This reaction is thought to be mediated by bacterial nitroreductases within the gut microbiota and also by mammalian reductases. The formation of reactive nitroso and hydroxylamine intermediates during this process is believed to be linked to the drug's mechanism of action and potential toxicity.
-
Oxidative Hydroxylation: Hydroxylation of the furan ring has also been reported as a metabolic pathway for nitrofurantoin.[2] This oxidative reaction is likely catalyzed by cytochrome P450 enzymes in the liver.
The following diagram illustrates the primary metabolic pathways of nitrofurantoin.
Hypothetical Quantitative Analysis of Nitrofurantoin Metabolism
The following table presents hypothetical quantitative data from an in vitro experiment incubating 13C-labeled nitrofurantoin with human liver microsomes. This data is illustrative and serves to provide a framework for presenting results from such a study.
| Analyte | Retention Time (min) | [M+H]+ (m/z) of 13C-labeled Analyte | Peak Area (Arbitrary Units) | Percentage of Total Metabolites |
| 13C-Nitrofurantoin | 5.2 | 242.04 | 850,000 | - |
| 13C-Aminofurantoin | 3.8 | 212.06 | 120,000 | 85.7% |
| 13C-Hydroxyfurantoin | 4.5 | 258.04 | 20,000 | 14.3% |
Experimental Protocols for 13C-Nitrofurantoin Metabolic Studies
This section provides a detailed, representative protocol for an in vitro study designed to investigate the metabolic pathways of nitrofurantoin using 13C labeling.
Materials and Reagents
-
13C-Nitrofurantoin: (e.g., Nitrofurantoin-13C3, commercially available[3])
-
Human Liver Microsomes (HLMs): Pooled from multiple donors
-
NADPH Regenerating System: (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer: 0.1 M, pH 7.4
-
Acetonitrile: HPLC grade, containing 0.1% formic acid
-
Water: HPLC grade, containing 0.1% formic acid
-
Reference Standards: Nitrofurantoin, aminofurantoin, and hydroxyfurantoin (unlabeled)
In Vitro Incubation
-
Preparation: Prepare a stock solution of 13C-nitrofurantoin in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
13C-Nitrofurantoin (final concentration 10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to separate the parent drug from its metabolites (e.g., 5-95% B over 10 minutes).
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for metabolite identification and selected reaction monitoring (SRM) for quantification.
-
Data Analysis: Identify potential metabolites by searching for the expected mass shifts corresponding to the 13C label and common metabolic transformations (e.g., reduction, hydroxylation). Confirm the identity of metabolites by comparing their fragmentation patterns with those of reference standards.
-
The following diagram outlines the experimental workflow.
Conclusion
The use of 13C labeling provides a robust and reliable method for exploring the metabolic pathways of nitrofurantoin. While the primary routes of nitroreduction and hydroxylation are known, stable isotope studies can offer deeper insights into the formation of minor or novel metabolites, quantify the relative contributions of different pathways, and provide valuable information for assessing the drug's safety and efficacy. The methodologies and representative data presented in this guide offer a solid foundation for researchers to design and execute their own studies into the fascinating biotransformation of this important antibiotic.
References
The Use of Stable Isotope-Labeled Nitrofurantoin (Nitrofurantoin-13C3) in Elucidating Bacterial Resistance Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofurantoin, a cornerstone in the treatment of uncomplicated urinary tract infections for over seven decades, owes its sustained efficacy to a multifaceted mechanism of action that necessitates intracellular activation by bacterial nitroreductases. However, the emergence of resistance, primarily through mutations in these activating enzymes, poses a significant clinical challenge. Stable isotope labeling, a powerful technique in metabolic research, offers a sophisticated approach to unravel the nuanced metabolic alterations associated with drug action and resistance. This technical guide explores the application of 13C-labeled nitrofurantoin (Nitrofurantoin-13C3) as a tool to dissect the metabolic fate of the drug, identify its intracellular targets, and quantify metabolic flux changes in susceptible versus resistant bacterial strains. By providing detailed experimental protocols, data interpretation frameworks, and visualizations of key pathways, this document serves as a comprehensive resource for researchers leveraging stable isotope-labeled compounds to advance our understanding of antimicrobial resistance and to guide the development of novel therapeutic strategies.
Introduction
Nitrofurantoin is a synthetic nitrofuran antibiotic that has been a mainstay in the treatment of uncomplicated urinary tract infections (UTIs) since its introduction in 1953.[1][2][3] Its clinical utility is underscored by a low prevalence of acquired resistance compared to many other antibiotics, a characteristic attributed to its complex mechanism of action.[1][2][3]
Nitrofurantoin: Mechanism of Action and Clinical Significance
Nitrofurantoin is a prodrug, meaning it is inactive until it enters a bacterial cell.[3] Inside the bacterium, it is reduced by flavoproteins, specifically nitroreductases, to generate highly reactive electrophilic intermediates.[4][5] These intermediates are cytotoxic, indiscriminately attacking a wide array of cellular components. They can damage bacterial DNA, inhibit ribosomal proteins to halt protein synthesis, and interfere with crucial metabolic pathways like the citric acid cycle and cell wall synthesis.[1][3][5][6] This multi-targeted assault is believed to be a primary reason for the slow emergence of clinically significant resistance.[4][5]
The Rise of Nitrofurantoin Resistance
Despite its durability, resistance to nitrofurantoin does occur. The predominant mechanism involves the loss-of-function mutations in the genes encoding the activating nitroreductases, primarily nfsA and nfsB.[1][7] When these enzymes are non-functional, the bacterium can no longer efficiently convert nitrofurantoin into its toxic intermediates, rendering the drug ineffective.[7] Additional resistance mechanisms include mutations in the ribE gene, which is involved in the synthesis of a cofactor for the nitroreductases, and the overexpression of efflux pumps that can expel the drug from the cell.[1][7]
Stable Isotope Labeling in Antimicrobial Resistance Research
Stable isotope labeling has become an invaluable tool for studying microbial metabolism and drug-bacterium interactions.[8][9] By replacing atoms in a molecule with their heavier, non-radioactive isotopes (e.g., 13C for 12C), researchers can trace the metabolic fate of compounds within a cell. Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect these labeled molecules and their downstream metabolites, providing a dynamic view of metabolic pathways.[10][11][12] This approach, often referred to as metabolic flux analysis, can reveal how bacteria adapt their metabolism in response to antibiotics and how resistant strains differ from their susceptible counterparts.[10][12]
The Promise of this compound
The synthesis of nitrofurantoin with a 13C label (this compound) provides a powerful probe to investigate its mechanism and resistance at a molecular level. By tracking the 13C atoms from the drug molecule, researchers can:
-
Trace the metabolic fate of nitrofurantoin: Determine how the drug is processed and which cellular components it or its reactive intermediates interact with.
-
Identify drug-target interactions: Pinpoint the specific proteins, nucleic acids, and metabolites that are adducted by the activated drug.
-
Quantify metabolic perturbations: Measure how bacterial metabolic pathways are altered upon exposure to nitrofurantoin and how these changes differ in resistant strains.
This guide provides a framework for utilizing this compound in such studies, offering detailed protocols and data interpretation strategies.
Mechanisms of Nitrofurantoin Action and Resistance
The efficacy of nitrofurantoin is contingent on its intracellular activation, and resistance arises from the disruption of this process.
Activation of Nitrofurantoin in Susceptible Bacteria
In susceptible bacteria, nitrofurantoin is taken up and sequentially reduced by the oxygen-insensitive nitroreductases NfsA and NfsB.[1] This process, which utilizes NADH or NADPH as electron donors, generates a cascade of reactive intermediates that are responsible for the drug's bactericidal activity.
Caption: Intracellular activation of nitrofurantoin in susceptible bacteria.
Key Resistance Mechanisms
Resistance to nitrofurantoin primarily emerges through genetic mutations that prevent the formation of its toxic metabolites.
Caption: Primary mechanisms of bacterial resistance to nitrofurantoin.
Experimental Protocols
This section outlines a general workflow for studying nitrofurantoin resistance using this compound.
Bacterial Strains and Culture Conditions
-
Strains: Include a wild-type susceptible strain (e.g., E. coli MG1655), and corresponding isogenic mutants with deletions or loss-of-function mutations in nfsA, nfsB, or both (ΔnfsA, ΔnfsB, ΔnfsAΔnfsB). Clinically isolated resistant strains can also be used for comparison.
-
Media: Use a defined minimal medium (e.g., M9 minimal medium) with a known concentration of a primary carbon source (e.g., glucose) to ensure that the 13C label from this compound can be distinguished from the carbon source.
-
Culture: Grow bacteria to mid-logarithmic phase (OD600 ≈ 0.4-0.6) before initiating experiments.
Minimum Inhibitory Concentration (MIC) Determination
Determine the MIC of nitrofurantoin for each strain using the broth microdilution method according to CLSI guidelines. This will establish the baseline susceptibility and inform the concentrations of this compound to be used in labeling experiments (typically sub-MIC, MIC, and supra-MIC levels).
This compound Labeling Experiment Workflow
The core of the study involves exposing the bacterial cultures to this compound and then analyzing the incorporation of the 13C label into intracellular metabolites.
Caption: Workflow for a stable isotope labeling experiment with this compound.
-
Exposure: Add this compound to the mid-log phase cultures at the desired concentrations.
-
Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots of the culture.
-
Quenching: Immediately quench metabolic activity by rapidly cooling the sample, for instance, by mixing with cold methanol. This is critical to prevent further metabolic changes after sampling.
-
Metabolite Extraction: Pellet the cells by centrifugation and extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of acetonitrile, methanol, and water).
LC-MS/MS Analysis
-
Technique: Use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) to separate and detect the metabolites.
-
Analysis: Monitor for the mass shift corresponding to the incorporation of 13C atoms. For example, if a metabolite has been adducted by a fragment of this compound containing three 13C atoms, its mass will be shifted by approximately +3 Da.
-
Quantification: Compare the peak intensities of the labeled (M+3) and unlabeled (M) forms of metabolites across different strains and conditions to quantify the extent of drug interaction and metabolic perturbation.
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison between susceptible and resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Nitrofurantoin against Susceptible and Resistant E. coli Strains
| Strain | Genotype | Nitrofurantoin MIC (µg/mL) | Phenotype |
| WT | Wild-Type | 16 | Susceptible |
| ΔnfsA | nfsA deletion | 64 | Intermediate |
| ΔnfsB | nfsB deletion | 32 | Intermediate |
| ΔnfsAΔnfsB | Double deletion | 256 | Resistant |
Note: These are representative values; actual MICs may vary.
Table 2: Hypothetical Mass Spectrometry Data for 13C-Labeled Metabolites after this compound Treatment
This table illustrates the type of data that could be generated from an LC-MS/MS analysis, showing the relative abundance of a hypothetical 13C-labeled metabolite adduct in different strains.
| Metabolite Adduct | Strain | Relative Abundance (M+3 Peak Area) | Interpretation |
| Glutathione-NFT-13C3 | WT | 1.00 (normalized) | High level of drug activation and adduction. |
| Glutathione-NFT-13C3 | ΔnfsA | 0.25 | Reduced drug activation. |
| Glutathione-NFT-13C3 | ΔnfsB | 0.60 | Partial reduction in drug activation. |
| Glutathione-NFT-13C3 | ΔnfsAΔnfsB | 0.01 | Negligible drug activation. |
Conclusion and Future Perspectives
The use of this compound offers a powerful strategy to move beyond genetic markers of resistance and to understand the functional, metabolic consequences of these genetic changes. By tracing the drug's path through the bacterial cell, researchers can gain unprecedented insights into its mechanism of action and the metabolic rewiring that enables resistance. This knowledge can be instrumental in:
-
Identifying novel biomarkers of resistance: Metabolic signatures identified through these studies could lead to the development of rapid, metabolism-based diagnostic tests for nitrofurantoin resistance.
-
Discovering new drug targets: Understanding the metabolic vulnerabilities of resistant strains may reveal new targets for adjunct therapies that could resensitize bacteria to nitrofurantoin or other antibiotics.
-
Guiding the development of new antibiotics: The principles learned from nitrofurantoin's multi-target mechanism can inform the design of new drugs that are less prone to resistance.
References
- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into durability against resistance from the antibiotic nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid detection of antibiotic resistance based on mass spectrometry and stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based metabolomics for the investigation of antibiotic-bacterial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Bacterial Metabolism During Biofilm Growth Investigated by 13C Tracing [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and characterization of Nitrofurantoin-13C3
An In-depth Technical Guide to the Chemical Structure and Characterization of Nitrofurantoin-13C3
Introduction
Nitrofurantoin is a broad-spectrum antibiotic commonly used for the treatment of urinary tract infections.[1] In pharmacokinetic and metabolic studies, as well as in quantitative bioanalytical assays, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. This compound is the stable isotope-labeled analog of Nitrofurantoin, containing three Carbon-13 (¹³C) atoms.[1][2] This substitution results in a mass shift of +3 Da, allowing for its differentiation from the unlabeled drug in mass spectrometry-based methods, without significantly altering its chemical and physical properties.[3] This guide provides a detailed overview of the for researchers, scientists, and drug development professionals.
Chemical Structure
This compound is chemically named 1-[[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione-¹³C₃.[4] The three ¹³C atoms are incorporated into the imidazolidinedione ring of the molecule. This specific labeling provides a robust internal standard for quantitative analysis.
Unlabeled Nitrofurantoin
This compound
Physicochemical and Analytical Data
The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and isotopic enrichment. The following table summarizes key quantitative data.
| Parameter | Nitrofurantoin (Unlabeled) | This compound | Reference(s) |
| Molecular Formula | C₈H₆N₄O₅ | C₅[¹³C]₃H₆N₄O₅ | [2][4][5] |
| Molecular Weight | 238.16 g/mol | 241.14 g/mol | [2][3][5] |
| Mass Shift | N/A | M+3 | [3] |
| Minimum Purity | Typically >98% (pharmaceutical grade) | ≥98% | [7] |
| Isotopic Enrichment | N/A | ≥99% ¹³C | [7] |
| Appearance | Yellow Solid | Yellow Solid | |
| Solubility | Slightly soluble in Methanol and DMSO | Slightly soluble in Methanol and DMSO | [4] |
| UV Maximum (HPLC) | 254 nm, 370 nm | 254 nm, 370 nm | [8][9] |
| LC-MS/MS Transition | m/z 237.0 → 151.8 (deprotonated) | m/z 240.0 → 154.8 (expected) | [10] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Ascentis Express C18, 7.5 cm x 4.6 mm, 2.7 µm particle size.[9]
-
Mobile Phase: A mixture of 0.1% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in an 80:20 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detector Wavelength: 254 nm.[9]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., Acetonitrile:Water 25:75 v/v).
-
Prepare working standard solutions by diluting the stock solution to a concentration range of 50-150 µg/mL.[9]
-
Inject the standards and sample solutions into the HPLC system.
-
The retention time for Nitrofurantoin is approximately 2.0 minutes under these conditions.[9]
-
Purity is calculated based on the area percentage of the main peak.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Isotopic Enrichment
This protocol is designed for the quantification of Nitrofurantoin in biological matrices, using this compound as an internal standard.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm.[10]
-
Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nitrofurantoin (Analyte): m/z 237.0 → 151.8.[10]
-
This compound (Internal Standard): m/z 240.0 → 154.8 (expected).
-
-
-
Sample Preparation (from plasma):
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Perform protein precipitation with methanol or liquid-liquid extraction with ethyl acetate.[8][11] Alternatively, use Solid Phase Extraction (SPE) on Strata-X cartridges for cleaner samples.[10]
-
Evaporate the supernatant/organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Data Analysis: The concentration of Nitrofurantoin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Isotopic enrichment is confirmed by the absence of a significant signal at the unlabeled mass transition in a pure sample of the labeled standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹³C NMR is used to confirm the positions of the carbon-13 labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve an adequate amount of this compound in the deuterated solvent.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectrum of this compound will show enhanced signals for the three carbon atoms in the imidazolidinedione ring due to the ¹³C enrichment, confirming the labeling positions. A comparison with the ¹³C NMR spectrum of unlabeled Nitrofurantoin can aid in peak assignment.[12][13]
-
Workflow and Characterization Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of a stable isotope-labeled compound like this compound.
Caption: Workflow for Synthesis and Characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound VETRANAL , analytical standard 1217226-46-4 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Nitrofurantoin -13C3 | CAS No- 1217226-46-4 | Simson Pharma Limited [simsonpharma.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcpa.in [ijcpa.in]
- 10. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid-chromatographic assay for nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitrofurantoin(67-20-9) 13C NMR spectrum [chemicalbook.com]
Navigating In Vitro Research: The Role of Nitrofurantoin-13C3 as an Internal Standard
For researchers, scientists, and drug development professionals, understanding the nuances of in vitro studies is paramount. This technical guide addresses the role and application of Nitrofurantoin-13C3 in the context of in vitro investigations of the antibiotic Nitrofurantoin.
While preliminary in vitro studies focusing directly on this compound as a primary investigational compound are not documented in publicly available literature, its significance in research is crucial. This compound serves as a stable isotope-labeled internal standard for the accurate quantification of Nitrofurantoin in complex biological matrices during in vitro and in vivo experiments.[1][2] Its use is essential for methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to ensure precise and reliable measurement of the parent drug's concentration.[1]
This guide will now delve into the established in vitro studies of Nitrofurantoin, highlighting its mechanism of action, and providing exemplary experimental protocols where the use of an internal standard like this compound would be integral for quantitative analysis.
The Multifaceted Mechanism of Action of Nitrofurantoin
Nitrofurantoin exerts its antibacterial effect through a complex series of intracellular events.[3] Once it enters the bacterial cell, it is reduced by bacterial flavoproteins, such as nitroreductases, into highly reactive electrophilic intermediates.[4][5] These intermediates are the primary agents of cellular disruption, targeting multiple vital processes simultaneously. This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to the drug.[5][6]
The reactive intermediates of Nitrofurantoin have been shown to:
-
Inhibit DNA and RNA synthesis: By damaging nucleic acids, they prevent bacterial replication and transcription.[4][5][6]
-
Disrupt protein synthesis: They can inactivate or alter ribosomal proteins, halting the production of essential enzymes and structural proteins.[3][6]
-
Interfere with metabolic pathways: The drug can inhibit crucial metabolic processes like the citric acid cycle.[4][5]
-
Impede cell wall synthesis: The integrity of the bacterial cell wall can be compromised, leading to cell lysis.[3][6]
The following diagram illustrates the proposed signaling pathway for Nitrofurantoin's mechanism of action.
Caption: Proposed mechanism of action for Nitrofurantoin within a bacterial cell.
In Vitro Susceptibility Testing of Nitrofurantoin
A cornerstone of in vitro antibiotic evaluation is determining the minimum inhibitory concentration (MIC) against various bacterial strains. The following protocol outlines a standard broth microdilution method for this purpose.
Experimental Protocol: Broth Microdilution Susceptibility Testing
1. Preparation of Materials:
- Bacterial isolates to be tested (e.g., uropathogenic E. coli).
- Nitrofurantoin stock solution (and this compound for analytical validation if needed).
- Mueller-Hinton Broth (MHB).
- 96-well microtiter plates.
- Spectrophotometer.
2. Inoculum Preparation:
- Culture the bacterial strain overnight on an appropriate agar medium.
- Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Nitrofurantoin Dilutions:
- Prepare a serial two-fold dilution of Nitrofurantoin in MHB in the 96-well plate. A typical concentration range is 0.5 to 256 mg/L.[7]
- Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the Nitrofurantoin dilutions.
- Seal the plate and incubate at 35 ± 1 °C for 18 ± 2 hours under atmospheric conditions.[7]
5. Determination of MIC:
- Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Nitrofurantoin that completely inhibits visible bacterial growth.
- For quantitative analysis of drug concentration stability or uptake, samples from the wells can be taken and analyzed using LC-MS with this compound as an internal standard.
Quantitative Data: Nitrofurantoin MIC Breakpoints
The following table summarizes the clinical breakpoints for Nitrofurantoin against E. coli as established by EUCAST (European Committee on Antimicrobial Susceptibility Testing).
| Bacterial Species | Method | Susceptible (mg/L) | Resistant (mg/L) |
| Escherichia coli | Broth Microdilution | ≤ 64 | > 64 |
Data sourced from EUCAST guidelines referenced in related studies.[7]
Experimental Workflow for In Vitro Antibacterial Testing
The logical flow of in vitro antibacterial testing is crucial for obtaining reproducible and meaningful results. The diagram below outlines a general workflow.
Caption: General experimental workflow for in vitro antibacterial susceptibility testing.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Nitrofurantoin Analysis in Plasma using a ¹³C₃-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of nitrofurantoin in plasma samples. The use of a ¹³C₃-labeled nitrofurantoin internal standard (¹³C₃-IS) is strongly recommended to ensure the highest accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.
Three common and effective sample preparation techniques are described: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). Each method is presented with a detailed protocol and a summary of expected quantitative performance.
Introduction
Nitrofurantoin is an antibiotic commonly used to treat urinary tract infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as ¹³C₃-nitrofurantoin, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ¹³C₃-IS co-elutes with the analyte and experiences similar ionization effects, providing a reliable means to correct for analytical variability.
While the following protocols have been established with other internal standards, they are directly applicable for use with a ¹³C₃-IS. The primary adaptation will be in the mass spectrometer settings to monitor the specific mass-to-charge (m/z) transitions for nitrofurantoin and ¹³C₃-nitrofurantoin.
Recommended Mass Transitions for LC-MS/MS Analysis:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nitrofurantoin | 238.1 | 134.1 |
| ¹³C₃-Nitrofurantoin (IS) | 241.1 | 137.1 |
Sample Preparation Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective method for cleaning up complex plasma samples, resulting in high recovery and minimal matrix effects. This protocol is based on the use of a polymeric reversed-phase SPE cartridge.
Experimental Workflow for SPE
Caption: Workflow for Solid-Phase Extraction of Nitrofurantoin from Plasma.
Detailed Protocol:
-
Sample Pre-treatment:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate volume of ¹³C₃-IS working solution.
-
Vortex mix for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to pass the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the nitrofurantoin and ¹³C₃-IS from the cartridge with 1 mL of an appropriate solvent, such as acetonitrile/water (60:40, v/v).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic and cost-effective technique for extracting analytes from a liquid matrix into an immiscible organic solvent. Ethyl acetate is a commonly used solvent for the extraction of nitrofurantoin.
Experimental Workflow for LLE
Caption: Workflow for Liquid-Liquid Extraction of Nitrofurantoin from Plasma.
Detailed Protocol:
-
Sample Preparation:
-
To 200 µL of plasma in a suitable tube, add the ¹³C₃-IS.
-
Optionally, add a small volume of buffer to adjust the pH, which can optimize extraction efficiency.
-
-
Extraction:
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protein Precipitation (PP)
Protein precipitation is the simplest and fastest sample preparation method, making it suitable for high-throughput analysis. Acetonitrile is a common precipitating agent.
Experimental Workflow for PP
Caption: Workflow for Protein Precipitation of Nitrofurantoin from Plasma.
Detailed Protocol:
-
Precipitation:
-
In a microcentrifuge tube, combine 100 µL of plasma with the ¹³C₃-IS.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma is common).
-
-
Mixing:
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system.
-
Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of nitrofurantoin in plasma using the described sample preparation techniques. The use of a ¹³C₃-IS is expected to yield excellent precision and accuracy.
Table 1: Recovery and Matrix Effect
| Preparation Method | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Solid-Phase Extraction | > 92% | > 91% | Minimal (< 5%) |
| Liquid-Liquid Extraction | ~80% | Not specified | Variable |
| Protein Precipitation | > 90% | Not specified | Can be significant |
Table 2: Linearity and Sensitivity
| Preparation Method | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Solid-Phase Extraction | 5.00 - 1500 | 5.00 |
| Liquid-Liquid Extraction | 10.1 - 999.9 | 10.1 |
| Protein Precipitation | 10.45 - 1033.9 | 10.45 |
Table 3: Precision and Accuracy
| Preparation Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Solid-Phase Extraction | ≤ 5.8% | ≤ 5.8% | 94.3 - 100.6 |
| Liquid-Liquid Extraction | 2.1 - 11.0 | 6.5 - 12.4 | 83.6 - 107.2 |
| Protein Precipitation | Not specified | Not specified | Not specified |
Conclusion
The choice of sample preparation technique for nitrofurantoin analysis in plasma depends on the specific requirements of the study.
-
Solid-Phase Extraction offers the cleanest extracts and the best overall performance, making it ideal for methods requiring high sensitivity and accuracy.
-
Liquid-Liquid Extraction provides a good balance between cleanliness and cost-effectiveness.
-
Protein Precipitation is the most rapid method and is well-suited for high-throughput screening, although it may be more susceptible to matrix effects.
Regardless of the chosen method, the incorporation of a ¹³C₃-labeled internal standard is paramount for robust and reliable quantification of nitrofurantoin in plasma, ensuring data of the highest quality for drug development and clinical research.
Application Notes and Protocols for Nitrofurantoin-¹³C₃ in Tissue Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofurantoin is a widely utilized antibiotic for treating urinary tract infections. Understanding its distribution within various tissues is crucial for assessing its efficacy and potential toxicity. The use of stable isotope-labeled compounds, such as Nitrofurantoin-¹³C₃, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and specific method for quantitative analysis in biological matrices. This document outlines a detailed protocol for conducting a tissue distribution study of Nitrofurantoin-¹³C₃ in a rodent model, from animal dosing to bioanalytical analysis.
Data Presentation
Table 1: Representative Tissue Distribution of Nitrofurantoin in Rats Following a Single Oral Dose (10 mg/kg)
| Tissue | Time Point 1 (e.g., 1 hour) (µg/g) | Time Point 2 (e.g., 4 hours) (µg/g) | Time Point 3 (e.g., 24 hours) (µg/g) |
| Plasma | 1.2 | 0.5 | < 0.1 |
| Kidney | 15.8 | 6.2 | 0.3 |
| Liver | 2.5 | 1.1 | < 0.1 |
| Lung | 0.8 | 0.3 | < 0.1 |
| Spleen | 0.6 | 0.2 | < 0.1 |
| Heart | 0.5 | 0.2 | < 0.1 |
| Brain | < 0.1 | < 0.1 | < 0.1 |
| Muscle | 0.4 | 0.1 | < 0.1 |
| Fat | 0.2 | < 0.1 | < 0.1 |
Note: These values are illustrative and intended to represent the expected relative distribution. Actual concentrations will vary based on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for a tissue distribution study of Nitrofurantoin-¹³C₃.
Animal Handling and Dosing Protocol
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 200-250 g).
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Grouping: Animals are divided into groups for each time point (e.g., 1, 4, 8, 24, and 48 hours), with a typical group size of n=3-5 animals.
-
Dosing Formulation: Nitrofurantoin-¹³C₃ is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administration: Administer a single oral dose of Nitrofurantoin-¹³C₃ (e.g., 10 mg/kg) via oral gavage.
Sample Collection Protocol
-
Anesthesia: At the designated time points, anesthetize the animals using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma.
-
Tissue Collection: Perfuse the animals with cold saline to remove blood from the tissues. Carefully dissect, weigh, and collect the following tissues: kidneys, liver, lungs, spleen, heart, brain, muscle, and fat.
-
Sample Storage: Immediately freeze all plasma and tissue samples in liquid nitrogen and store them at -80°C until analysis.
Tissue Homogenization and Sample Preparation Protocol
-
Tissue Homogenization:
-
To a pre-weighed tissue sample, add a 3-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the samples on ice throughout the process.
-
-
Protein Precipitation:
-
To a 100 µL aliquot of tissue homogenate or plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., unlabeled Nitrofurantoin).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Nitrofurantoin-¹³C₃ and the internal standard.
-
Bioanalytical Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Ensure no interference from endogenous components in the matrix.
-
Calibration Curve: Establish a linear range with at least six non-zero standards.
-
Accuracy and Precision: Determine within-run and between-run accuracy and precision at multiple quality control (QC) concentrations (low, medium, and high).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the analyte from the matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Visualizations
Experimental Workflow for Tissue Distribution Study
Caption: Experimental workflow for a rodent tissue distribution study.
References
Application of Nitrofurantoin-13C3 in Environmental Sample Analysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrofurantoin is a synthetic broad-spectrum antibiotic commonly used to treat urinary tract infections. Due to its widespread use, there is a growing concern about its potential environmental contamination and the subsequent development of antibiotic resistance. Accurate and sensitive analytical methods are crucial for monitoring nitrofurantoin residues in various environmental matrices. The use of an isotopically labeled internal standard, such as Nitrofurantoin-13C3, is essential for robust and reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the analysis of nitrofurantoin in environmental water and soil samples using Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Analytical Workflow Overview
The overall workflow for the analysis of nitrofurantoin in environmental samples involves sample collection and preparation, followed by instrumental analysis. A key aspect of this protocol is the use of this compound as an internal standard, which is added at the beginning of the sample preparation process to ensure accurate quantification.
Figure 1: General workflow for the analysis of Nitrofurantoin in environmental samples.
Experimental Protocols
Materials and Reagents
-
Nitrofurantoin (analytical standard, >99% purity)
-
This compound (internal standard, >98% isotopic purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Strata-X)
-
Syringes and filters (0.22 µm)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve nitrofurantoin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of nitrofurantoin by serial dilution of the stock solution with a suitable solvent (e.g., methanol/water).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in methanol.
Sample Preparation
-
Collect water samples in clean amber glass bottles to prevent photodegradation.
-
Filter the water sample (e.g., 100 mL) through a 0.45 µm glass fiber filter.
-
Spike the filtered water sample with a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 10 ng/L).
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge (e.g., Oasis HLB, 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 2 x 2 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Collect soil or sediment samples and air-dry them in the dark.
-
Sieve the dried samples to remove large debris.
-
Accurately weigh 5 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction:
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
-
The extract can be directly analyzed or subjected to a clean-up step using dispersive SPE (d-SPE) if the matrix is complex.
-
Evaporate the final extract to dryness and reconstitute as described for water samples.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Figure 2: LC-MS/MS analytical workflow.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Conditions |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Nitrofurantoin: m/z 237.0 → 151.8 (Quantifier), m/z 237.0 → 191.0 (Qualifier) This compound: m/z 240.0 → 154.8 (Quantifier) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
Data Presentation and Validation
Quantitative data should be summarized in clear and structured tables. Method validation should be performed according to established guidelines (e.g., ICH, FDA) to ensure the reliability of the results.
Table 2: Typical Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L |
| Recovery (%) | 80 - 110% |
| Precision (RSD%) | < 15% |
| Matrix Effect (%) | 85 - 115% |
Note: These values are indicative and may vary depending on the specific matrix and instrumentation.
Signaling Pathways and Logical Relationships
The core principle of using an isotopically labeled internal standard is based on the assumption that the analyte and the internal standard behave identically during sample preparation and analysis. This relationship ensures that any loss of analyte during the process is compensated for by a proportional loss of the internal standard, leading to an accurate quantification.
Application Note: Advanced Mass Spectrometry for Nitrofurantoin Quantification
Introduction
Nitrofurantoin is a synthetic, broad-spectrum antibacterial agent primarily used for the treatment and prophylaxis of uncomplicated lower urinary tract infections.[1] Given its therapeutic importance and the need to monitor its presence in various biological matrices for pharmacokinetic studies and food safety, highly sensitive and selective analytical methods are required.[2][3] Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques have become the gold standard for the quantification of nitrofurantoin and its metabolites, offering superior sensitivity, specificity, and high-throughput capabilities compared to other methods like HPLC-UV or immunoassays.[2][4]
This document provides detailed protocols and application notes for the quantification of nitrofurantoin in human plasma and its metabolites in animal-derived food products using advanced mass spectrometry techniques.
Quantitative Method Performance Summary
The following tables summarize the performance of various LC-MS/MS-based methods for the quantification of nitrofurantoin and its metabolites in different biological matrices.
Table 1: Nitrofurantoin Quantification in Human Plasma
| Sample Preparation | LC-MS/MS System | LOQ (ng/mL) | Linear Range (ng/mL) | Mean Recovery (%) | Internal Standard | Reference |
| Solid Phase Extraction (SPE) | Triple Quadrupole | 5.00 | 5.00 - 1500 | > 92% | Nitrofurazone | [1][5][6] |
| Protein Precipitation | Triple Quadrupole | 10.451 | 10.451 - 1033.897 | 90% | Losartan | [7] |
| Protein Precipitation | UHPLC-DAD | 50 (µg/L) | 50 - 1250 (µg/L) | N/A | Furazolidone | [4][8] |
Table 2: Nitrofuran Metabolite Quantification in Animal Tissues & Products
| Analyte (Metabolite) | Sample Preparation | LC-MS/MS System | LOQ (µg/kg) | Linear Range (µg/kg) | Mean Recovery (%) | Reference |
| AHD (from Nitrofurantoin) | Hydrolysis, Derivatization, LLE | Triple Quadrupole (API 4000) | 0.1 | 0.05 - 5.0 (pg range) | ~70% | [2] |
| AHD, AOZ, AMOZ, SEM | Hydrolysis, Derivatization, SPE | UHPLC-MS/MS | 0.5 (Spike Level) | 0.50 - 10.0 | 88.9 - 107.3% | [9] |
| Eight Metabolites | Microwave Derivatization, QuEChERS | LC-MS/MS | 0.013 - 0.200 (CCα) | 0.02 - 5.00 | N/A | [10] |
AHD: 1-aminohydantoin; AOZ: 3-amino-2-oxazolidinone; AMOZ: 3-amino-5-morpholinomethyl-2-oxazolidinone; SEM: semicarbazide. CCα: Decision Limit.
Experimental Workflows and Protocols
Protocol 1: Quantification of Nitrofurantoin in Human Plasma via LC-MS/MS
This protocol details a robust method for determining nitrofurantoin concentrations in human plasma, suitable for pharmacokinetic and bioequivalence studies.[1][5]
Caption: Workflow for Nitrofurantoin Quantification in Plasma.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of nitrofurantoin (500 µg/mL) in a 50:50 (v/v) mixture of DMF and deionized water.[1]
-
Prepare a stock solution of the internal standard (IS), Nitrofurazone, at 100 µg/mL in the same diluent.[1]
-
Generate working solutions for calibration curve standards and quality controls (QCs) by diluting the stock solutions.[1]
-
-
Sample Preparation (Solid Phase Extraction):
-
Pipette 100 µL of human plasma into a vial.
-
Add 150 µL of the IS working solution (e.g., 1000 ng/mL) and 25 µL of 10 mmol/L ammonium acetate solution.[1]
-
Vortex the mixture.
-
Condition a Strata-X 33 µm SPE cartridge with methanol followed by deionized water.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge with deionized water followed by 5% methanol in water.
-
Elute the analyte and IS with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: HPLC system capable of isocratic elution.
-
Column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5.0 µL.[1]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of nitrofurantoin to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of nitrofurantoin in the unknown samples by interpolation from the calibration curve.
-
Protocol 2: Confirmatory Analysis of Nitrofuran Metabolites in Animal Tissue
Nitrofurans are rapidly metabolized in vivo, so surveillance programs monitor for their stable, tissue-bound metabolites.[2] This requires a more complex sample preparation involving hydrolysis to release the bound metabolites, followed by derivatization to improve chromatographic retention and detection sensitivity.[2][9]
Caption: Workflow for Nitrofuran Metabolite Analysis in Tissue.
Methodology:
-
Sample Preparation (Hydrolysis, Derivatization, and LLE):
-
Weigh 1-2 g of homogenized animal tissue into a centrifuge tube.[2][10]
-
Add isotope-labeled internal standards for each metabolite.
-
Add hydrochloric acid and 2-nitrobenzaldehyde (2-NBA) solution to initiate simultaneous hydrolysis and derivatization.[9][10]
-
Incubate the sample. This can be done in a water bath overnight (e.g., 16 hours at 37°C) or using a rapid microwave-assisted reaction (e.g., 2 hours at 60°C).[2][10]
-
After incubation, cool the sample and neutralize the pH to approximately 7.4 with a suitable buffer (e.g., dipotassium hydrogen orthophosphate) and base (e.g., NaOH or ammonia solution).[2][9]
-
Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging to separate the layers.[2]
-
Transfer the organic supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable mobile phase/solvent mixture.[2]
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system for improved resolution and speed.
-
Column: A C18 or Phenyl-Hexyl column is commonly used.[2][10]
-
Mobile Phase: Typically a gradient of water with an additive (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile.[2]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: ESI, often in both positive and negative modes, as derivatized metabolites may ionize differently.[10]
-
Detection Mode: MRM, monitoring at least two product ions per analyte for confirmatory analysis according to regulatory guidelines.[2][9]
-
MRM Transitions: These will be specific to the derivatized form of each metabolite (e.g., 2-NBA-AHD, 2-NBA-SEM).
-
-
Confirmation and Quantification:
-
Analyte identification is confirmed based on the retention time and the ratio of the two monitored product ions, which must match that of a known standard within a specified tolerance.[9]
-
Quantification is performed using a matrix-matched calibration curve with isotope-labeled internal standards to correct for matrix effects and extraction variability.
-
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. spectroscopyworld.com [spectroscopyworld.com]
- 3. Nitrofurantoina | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. ijpsr.com [ijpsr.com]
- 8. Development and validation of a fast and sensitive UHPLC-DAD assay for the quantification of nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Nitrofurantoin-13C3 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofurantoin is an antibiotic commonly prescribed for the treatment and prevention of urinary tract infections.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic (PK) and bioequivalence (BE) studies, which inform dosing regimens and ensure drug efficacy and safety.[1][3] The use of a stable isotope-labeled internal standard, such as Nitrofurantoin-13C3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because an ideal internal standard should have similar physicochemical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time, which a stable isotope-labeled version provides.[4][5][6] this compound compensates for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the obtained results.[5][7]
These application notes provide a detailed protocol for the quantification of nitrofurantoin in human plasma using this compound as an internal standard. The methodology is based on established LC-MS/MS methods for nitrofurantoin analysis.[3][8][9][10]
Experimental Protocols
Materials and Reagents
-
Nitrofurantoin reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Human plasma (with K3EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)
Stock and Working Solutions Preparation
-
Nitrofurantoin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of nitrofurantoin reference standard in a suitable solvent such as methanol.
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the nitrofurantoin stock solution.
-
Working Solutions: Prepare serial dilutions of the nitrofurantoin stock solution with a mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a suitable solvent.
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is adapted from a validated method for nitrofurantoin extraction from human plasma.[3][8]
-
Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 100 µL of plasma sample, add a known amount of this compound internal standard working solution. Vortex the mixture and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., acetonitrile/water mixture).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for nitrofurantoin analysis.[3][8][10] The mass transition for this compound is inferred based on the addition of three 13C atoms.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water with a buffer like ammonium acetate |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Mass Spectrometry Conditions:
| Parameter | Nitrofurantoin | This compound (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 237.0 | m/z 240.0 |
| Product Ion (Q3) | m/z 151.8 | m/z 154.8 (inferred) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Calibration Curve and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of nitrofurantoin.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.
-
Process the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of nitrofurantoin to this compound against the concentration of nitrofurantoin.
-
The concentration of nitrofurantoin in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Parameters for Nitrofurantoin and this compound
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Nitrofurantoin | ESI Negative | 237.0 | 151.8 | 200 |
| This compound | ESI Negative | 240.0 | 154.8 | 200 |
Table 2: Representative Validation Data for Nitrofurantoin Bioanalysis in Plasma *
| Parameter | Result |
| Linear Dynamic Range | 5.00–1500 ng/mL[3][8] |
| Intra-batch Precision (%RSD) | ≤ 5.8 %[8] |
| Inter-batch Precision (%RSD) | ≤ 5.8 %[8] |
| Mean Extraction Recovery | > 92 %[8] |
| Limit of Detection (LOD) | 0.25 ng/mL[3][8] |
| Lower Limit of Quantitation (LLOQ) | 5.00 ng/mL[3][8] |
*Data is based on a published method for nitrofurantoin using a different internal standard and is presented here as a typical example.[8]
Visualizations
Caption: Workflow of a typical pharmacokinetic study.
Caption: Logic of using an internal standard for quantification.
References
- 1. Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Nitrofurantoin-13C3 in Drug Metabolism and Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Nitrofurantoin-13C3, a stable isotope-labeled analog of the antibiotic Nitrofurantoin, in drug metabolism and metabolite identification studies. The incorporation of three ¹³C atoms serves as a powerful tool to trace, identify, and quantify the drug and its metabolites in complex biological matrices, overcoming challenges associated with background interference.
Introduction to Nitrofurantoin Metabolism
Nitrofurantoin is an antibiotic primarily used for treating urinary tract infections.[1][2][3] It is known to undergo metabolic transformation in the body. The primary metabolic pathways include the reduction of the nitro group to form aminofurantoin and hydroxylation of the furan ring.[4] A significant portion of the administered dose is also excreted unchanged in the urine.[1][4][5] Understanding the metabolic fate of Nitrofurantoin is crucial for a complete characterization of its efficacy and safety profile.
Stable isotope labeling, particularly with ¹³C, is a robust technique in drug metabolism studies. It allows for the unambiguous differentiation of drug-related material from endogenous compounds, especially when employing mass spectrometry-based detection. The distinct mass shift of the labeled parent drug and its metabolites facilitates their detection and structural elucidation.
Key Applications of this compound
-
Metabolite Profiling and Identification: Confidently detect and identify metabolites in various biological matrices such as plasma, urine, and feces. The characteristic isotopic pattern of this compound and its metabolites simplifies their identification in complex chromatograms.
-
Pharmacokinetic Studies: Accurately quantify the parent drug and its key metabolites to determine pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).
-
Reaction Phenotyping: Investigate the specific enzymes responsible for Nitrofurantoin metabolism by incubating this compound with specific recombinant enzymes or cellular fractions.
-
Mass Balance Studies: Determine the complete disposition of the drug by tracing the labeled material.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to study the metabolism of this compound in a primary site of drug metabolism.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS grade water
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add this compound to the mixture to initiate the metabolic reaction. The final concentration should be within a relevant therapeutic range.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge to precipitate the proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
In Vivo Metabolism Study in Rodents
This protocol describes a basic in vivo study to investigate the metabolism and excretion of this compound.
Materials:
-
This compound formulated for oral or intravenous administration
-
Laboratory rodents (e.g., Sprague-Dawley rats)
-
Metabolic cages for urine and feces collection
-
Anticoagulant (for blood collection)
-
Organic solvents for extraction
Procedure:
-
Dosing: Administer a single dose of this compound to the rodents via the desired route (e.g., oral gavage).
-
Sample Collection: House the animals in metabolic cages and collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h). Blood samples can also be collected at specific time points.
-
Sample Processing:
-
Urine: Pool the urine samples for each time interval, measure the volume, and store at -80°C until analysis. A portion can be directly diluted for LC-MS/MS analysis.
-
Plasma: Centrifuge the blood samples to obtain plasma. Precipitate proteins using a suitable solvent (e.g., acetonitrile) and prepare the supernatant for analysis.
-
Feces: Homogenize the fecal samples, extract with an appropriate organic solvent, and prepare the extract for analysis.
-
-
Sample Analysis: Analyze the processed samples using LC-MS/MS to identify and quantify this compound and its metabolites.
Analytical Methodology
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for these studies.
-
Chromatography: A reverse-phase C18 column is typically used for separation. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.
-
Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Parent Drug and Metabolite Detection: Monitor for the specific mass transitions of this compound and its predicted metabolites. The +3 Da mass shift compared to the unlabeled drug provides high confidence in identification.
-
Metabolite Identification: Utilize techniques like precursor ion scanning, neutral loss scanning, and product ion scanning to elucidate the structures of novel metabolites. High-resolution mass spectrometry provides accurate mass measurements to determine the elemental composition of metabolites.
-
Data Presentation
The quantitative data from metabolism studies should be presented in a clear and organized manner.
Table 1: In Vitro Metabolic Stability of this compound in HLM
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 15 | 85.2 |
| 30 | 68.5 |
| 60 | 45.1 |
| 120 | 18.9 |
Table 2: Excretion Profile of this compound and its Metabolites in Rat Urine (0-24h)
| Compound | % of Administered Dose |
| This compound (Unchanged) | 35.6 |
| Aminofurantoin-13C3 | 15.2 |
| Hydroxythis compound | 8.5 |
| Other Metabolites | 5.1 |
| Total Recovered | 64.4 |
Visualizations
The following diagrams illustrate the metabolic pathway of Nitrofurantoin and a typical experimental workflow for its metabolism study.
References
Application Notes and Protocols for the Analytical Method Development of Nitrofurantoin in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and validation of analytical methods for the quantification of nitrofurantoin in complex biological matrices, such as human plasma and urine. The methodologies described herein are based on modern analytical techniques, including Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD).
Introduction
Nitrofurantoin is an antibiotic commonly used for the treatment of urinary tract infections.[1][2] Accurate and reliable quantification of nitrofurantoin in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[1][3][4] However, the analysis of nitrofurantoin in these matrices presents challenges due to its rapid metabolism and potential for degradation.[4][5] The methods outlined below provide robust and sensitive procedures for the determination of nitrofurantoin, addressing these analytical challenges.
Analytical Methods Overview
Several analytical techniques have been employed for the determination of nitrofurantoin in biological fluids, including High-Performance Liquid Chromatography (HPLC) with UV detection, LC-MS/MS, and electrochemical methods.[3][6][7][8] LC-MS/MS has emerged as a preferred method due to its high selectivity and sensitivity, allowing for low detection and quantification limits.[3][9][10] UHPLC-DAD offers a viable alternative with the advantages of faster analysis times and simpler instrumentation.[1]
The selection of an appropriate analytical method and sample preparation technique is critical for achieving accurate and reproducible results. Common sample preparation strategies include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][3][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for nitrofurantoin in human plasma and urine.
Table 1: LC-MS/MS Methods for Nitrofurantoin in Human Plasma
| Parameter | Method 1 | Method 2 |
| Internal Standard | Nitrofurazone | Losartan |
| Sample Volume | 100 µL | Not Specified |
| Extraction Method | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Linear Dynamic Range | 5.00–1500 ng/mL | 10.451–1033.897 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | 10.451 ng/mL |
| Limit of Detection (LOD) | 0.25 ng/mL | Not Specified |
| Mean Extraction Recovery | > 92% | 90% |
| Precision (RSD, %) | ≤ 5.8% (Intra- & Inter-batch) | Not Specified |
| Mass Transition (m/z) | 237.0 → 151.8 | 237.1 → 151.9 |
| Ionization Mode | ESI Negative | ESI Negative |
| Reference | [3][9] | [11] |
Table 2: UHPLC-DAD Method for Nitrofurantoin in Plasma and Urine
| Parameter | Plasma | Urine |
| Internal Standard | Furazolidone | Furazolidone |
| Sample Volume | 100 µL | 100 µL |
| Extraction Method | Protein Precipitation | Liquid-Liquid Extraction |
| Linearity Range | 50–1250 µg/L | 4–200 mg/L |
| Correlation Coefficient (r²) | > 0.95 | > 0.95 |
| Within-day Accuracy (%) | < ± 13% | < ± 13% |
| Between-day Accuracy (%) | < ± 7% | < ± 9% |
| Within-day Precision (%) | < 10% | < 4% |
| Between-day Precision (%) | < 10% | < 5% |
| UV Detection Wavelength | 369 nm | 369 nm |
| Reference | [1] | [1] |
Experimental Protocols
Protocol 1: LC-MS/MS for Nitrofurantoin in Human Plasma
This protocol is based on a validated method utilizing solid-phase extraction for sample cleanup.[3][9]
1. Materials and Reagents:
-
Nitrofurantoin and Nitrofurazone (Internal Standard) reference standards
-
HPLC grade methanol and acetonitrile
-
Ammonium acetate
-
Ammonia solution
-
Human plasma (blank)
-
Strata-X 33 µm SPE cartridges
2. Instrument and Conditions:
-
LC System: HPLC system capable of delivering isocratic flow
-
Column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 5mM ammonium acetate with 0.1% ammonia (specific ratio to be optimized)
-
Flow Rate: To be optimized
-
Injection Volume: To be optimized
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative mode
-
MRM Transitions:
3. Sample Preparation (Solid-Phase Extraction):
-
Condition the Strata-X SPE cartridges.
-
To 100 µL of human plasma, add the internal standard (Nitrofurazone).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Protocol 2: UHPLC-DAD for Nitrofurantoin in Plasma and Urine
This protocol is based on a validated method using protein precipitation for plasma and liquid-liquid extraction for urine.[1]
1. Materials and Reagents:
-
Nitrofurantoin and Furazolidone (Internal Standard) reference standards
-
Acetonitrile
-
Ethyl acetate
-
Human plasma and urine (blank)
-
Amber colored glassware to protect samples from light[1]
2. Instrument and Conditions:
-
UHPLC System: UHPLC system with a Diode Array Detector (DAD)
-
Column: HSS-T3 column
-
Mobile Phase: Gradient elution (specific gradient to be optimized)
-
Flow Rate: To be optimized
-
Injection Volume: To be optimized
-
UV Detection: 369 nm[1]
-
Analysis Time: 5 minutes[1]
3. Sample Preparation:
For Plasma (Protein Precipitation):
-
To 100 µL of plasma, add the internal standard (Furazolidone).
-
Add a precipitating agent (e.g., acetonitrile).
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for injection into the UHPLC-DAD system.
For Urine (Liquid-Liquid Extraction):
-
To 100 µL of urine, add the internal standard (Furazolidone).
-
Add an extraction solvent (e.g., ethyl acetate).
-
Vortex to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the UHPLC-DAD system.
Visualized Workflows
Caption: Sample preparation workflows for plasma and urine.
Caption: General analytical workflow for nitrofurantoin.
References
- 1. Development and validation of a fast and sensitive UHPLC-DAD assay for the quantification of nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. academic.oup.com [academic.oup.com]
- 5. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 11. ijpsr.com [ijpsr.com]
Application Notes and Protocols for the Accurate Quantitation of Nitrofurantoin in Preclinical and Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the accurate quantitative analysis of nitrofurantoin in various biological matrices. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for preclinical and clinical trial support.
Introduction
Nitrofurantoin is a widely used antibiotic for treating urinary tract infections (UTIs).[1][2][3] Accurate measurement of its concentration in biological fluids and tissues is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies during drug development.[1][4] This document outlines validated analytical methods, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the precise quantitation of nitrofurantoin.
Analytical Methods Overview
Several analytical techniques have been successfully employed for nitrofurantoin quantitation. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and cost-effective method suitable for measuring nitrofurantoin concentrations in both plasma and urine.[5][6]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it the preferred method for bioanalytical studies requiring low detection limits, especially in complex matrices like plasma and tissue.[7][8][9]
-
Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD): A faster and more sensitive alternative to conventional HPLC-UV.[10]
Data Presentation: Quantitative Method Parameters
The following tables summarize key quantitative parameters from validated analytical methods for nitrofurantoin.
Table 1: LC-MS/MS Method Parameters for Nitrofurantoin Quantitation in Human Plasma
| Parameter | Method 1 | Method 2 |
| Internal Standard | Losartan | Nitrofurazone |
| Extraction Method | Protein Precipitation with Acetonitrile & Ammonium Acetate | Solid Phase Extraction (SPE) |
| Linearity Range | 10.451 - 1033.897 ng/mL | 5.00 - 1500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Reported |
| Lower Limit of Quantitation (LLOQ) | 10.451 ng/mL | 5.00 ng/mL |
| Limit of Detection (LOD) | Not Reported | 0.25 ng/mL |
| Recovery | 90% | Not Reported |
| Mass Transition (m/z) | 237.1 → 151.9 | 237.0 → 151.8 |
| Ionization Mode | ESI Negative | Not Reported |
| Reference | [7] | [11] |
Table 2: HPLC/UHPLC Method Parameters for Nitrofurantoin Quantitation in Human Plasma and Urine
| Parameter | UHPLC-DAD (Plasma) | UHPLC-DAD (Urine) | HPLC-UV (Plasma) | HPLC-UV (Urine) |
| Internal Standard | Furazolidone | Furazolidone | Not Specified | Not Specified |
| Extraction Method | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Dilution |
| Linearity Range | 50 - 1250 µg/L | 4 - 200 mg/L | 0.010 - 2.48 µg/mL | 0.380 - 187 µg/mL |
| Correlation Coefficient (r²) | > 0.95 | > 0.95 | Not Reported | Not Reported |
| Lower Limit of Quantitation (LLOQ) | 50 µg/L | 4 mg/L | 0.010 µg/mL | 0.380 µg/mL |
| Within-day Accuracy | < ±13% | < ±13% | Not Reported | Not Reported |
| Between-day Accuracy | < ±7% | < ±9% | Not Reported | Not Reported |
| Within-day Precision | < 10% | < 4% | Not Reported | Not Reported |
| Between-day Precision | < 10% | < 5% | Not Reported | Not Reported |
| UV Detection Wavelength | 369 nm | 369 nm | 370 nm | 370 nm |
| Reference | [10] | [10] | [5] | [5] |
Table 3: Pharmacokinetic Parameters of Nitrofurantoin
| Species | Formulation | Dose | Cmax (Urine) | Tmax (Urine) | Reference |
| Human | Macrocrystal | 50 mg (four times daily) | ~100 mg/L (range: 15-230 mg/L) | 3-10 h | [3] |
| Human | Macrocrystal | 100 mg (three times daily) | ~100 mg/L (range: 15-230 mg/L) | 3-10 h | [3] |
| Mouse | Oral | 5, 10, and 20 mg/kg | ~100-fold higher than plasma | Not Specified | [1] |
Experimental Protocols
Protocol 1: Quantitation of Nitrofurantoin in Human Plasma by LC-MS/MS
This protocol is based on a validated method using protein precipitation for sample preparation.[7]
4.1.1. Materials and Reagents
-
Nitrofurantoin reference standard
-
Losartan (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (5mM, pH 3.8)
-
Human plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Water (deionized)
4.1.2. Sample Preparation Workflow
Caption: Sample preparation workflow for LC-MS/MS analysis.
4.1.3. Chromatographic Conditions
-
LC System: Isocratic Liquid Chromatography system
-
Column: C18 column
-
Mobile Phase: Acetonitrile: 5mM Ammonium Acetate (pH 3.8) (80:20 v/v)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
4.1.4. Mass Spectrometry Conditions
-
Mass Spectrometer: Tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Nitrofurantoin: m/z 237.1 → 151.9
-
Losartan (IS): m/z 421.3 → 179.0
-
Protocol 2: Quantitation of Nitrofurantoin in Human Plasma and Urine by UHPLC-DAD
This protocol is based on a validated method using protein precipitation for plasma and liquid-liquid extraction for urine.[10]
4.2.1. Materials and Reagents
-
Nitrofurantoin reference standard
-
Furazolidone (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate
-
Human plasma and urine
-
HSS-T3 column
4.2.2. Sample Preparation Workflows
Caption: Plasma and urine sample preparation for UHPLC-DAD.
4.2.3. Chromatographic Conditions
-
UHPLC System: Ultra-High Performance Liquid Chromatography with Diode Array Detector
-
Column: HSS-T3 column
-
Chromatography: Gradient separation
-
UV Detection: 369 nm
-
Analysis Time: 5 minutes
General Workflow for Bioanalytical Method Validation
The validation of bioanalytical methods is essential to ensure the reliability of the data generated in preclinical and clinical trials. The following diagram illustrates the key parameters that should be assessed according to regulatory guidelines.[4]
Caption: Key parameters for bioanalytical method validation.
Conclusion
The accurate quantitation of nitrofurantoin in biological matrices is achievable through well-validated analytical methods such as HPLC-UV and LC-MS/MS. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop and implement robust analytical strategies for nitrofurantoin analysis in support of preclinical and clinical studies. Adherence to established validation guidelines is paramount to ensure data integrity and regulatory acceptance.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of nitrofurantoin against Escherichia coli in a murine urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Nitrofurantoina | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 5. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Nitrofurantoin and Phenazopyridine in Human Urine Samples By HPLC-UV [rpbs.journals.ekb.eg]
- 7. ijpsr.com [ijpsr.com]
- 8. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Development and validation of a fast and sensitive UHPLC-DAD assay for the quantification of nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in Nitrofurantoin LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of nitrofurantoin.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in nitrofurantoin LC-MS analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, nitrofurantoin, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][3] Even with highly selective tandem mass spectrometry (MS-MS), ion suppression can occur because it affects the initial ionization step.[1][4]
Q2: What are the common sources of ion suppression in LC-MS?
A2: Ion suppression can originate from various endogenous and exogenous sources.[1] Endogenous sources include components from the biological matrix itself, such as phospholipids, salts, and proteins.[5][6] Exogenous sources can be introduced during sample preparation and analysis, and include plasticizers from labware, mobile phase additives, and formulation agents from the drug product itself.[1][7][8] Column bleed, where hydrolysis products elute from the stationary phase, can also cause ion suppression.[9]
Q3: How can I detect if ion suppression is affecting my nitrofurantoin analysis?
A3: A common method to detect ion suppression is the post-column infusion experiment.[4][6] In this technique, a constant flow of a nitrofurantoin standard solution is introduced into the LC eluent after the analytical column but before the MS ion source. A blank matrix sample is then injected. Any dip in the constant baseline signal of nitrofurantoin indicates the retention time at which co-eluting matrix components are causing ion suppression.[4] Another method involves comparing the peak area of nitrofurantoin in a post-extraction spiked blank sample to that of a standard in a neat solvent; a lower response in the matrix indicates suppression.[1]
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression for nitrofurantoin analysis?
A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[1][2][7] This is due to the more complex ionization mechanism of ESI, which relies on droplet formation and solvent evaporation, processes that can be easily disrupted by matrix components.[2][7] If your method allows, switching to APCI could mitigate ion suppression issues.[1]
Troubleshooting Guides
Below are common issues related to ion suppression in nitrofurantoin LC-MS analysis, along with their potential causes and recommended solutions.
Issue 1: Low or Inconsistent Nitrofurantoin Signal Intensity
Possible Cause: Co-elution of matrix components with nitrofurantoin, leading to competition for ionization.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Modify Gradient: Adjust the mobile phase gradient to better separate nitrofurantoin from interfering matrix components. Often, interferences elute at the beginning and end of the gradient.[1]
-
Change Organic Solvent: Switching the organic solvent in the mobile phase (e.g., from acetonitrile to methanol or vice versa) can alter selectivity and improve separation.[1]
-
Use a Different Column: Employing a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can provide alternative selectivity.[10] Using columns with smaller particle sizes, like in UPLC, can increase peak resolution and separate nitrofurantoin from suppressive agents.[5]
-
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize SPE to selectively extract nitrofurantoin while removing a significant portion of the interfering matrix.[11][12]
-
Liquid-Liquid Extraction (LLE): Perform LLE to partition nitrofurantoin into a clean solvent, leaving many matrix components behind.[11][13]
-
Protein Precipitation: While a simpler method, it may be less effective at removing all interfering components compared to SPE or LLE.[6][11]
-
-
Sample Dilution:
Issue 2: Poor Reproducibility and Accuracy
Possible Cause: Variable ion suppression across different samples or calibration standards.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
An SIL-IS for nitrofurantoin is the ideal solution as it co-elutes with the analyte and experiences the same degree of ion suppression.[11] This allows for accurate correction of signal variability.
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples.[11] This helps to normalize the ion suppression effect across the entire analytical run.
-
-
Standard Addition:
-
For individual samples with significant matrix effects, the standard addition method can provide more accurate quantification by accounting for the specific suppression in that sample.[7]
-
Issue 3: Signal Suppression at the Beginning or End of the Chromatogram
Possible Cause: Elution of highly polar or non-polar matrix components.
Troubleshooting Steps:
-
Adjust Chromatographic Retention:
-
Modify the mobile phase or gradient to shift the retention time of nitrofurantoin away from the solvent front (where highly polar compounds elute) and the end of the gradient (where strongly retained compounds elute).[1]
-
-
Employ a Diverter Valve:
-
Use a diverter valve to direct the flow from the column to waste during the time windows where highly interfering components are known to elute, preventing them from entering the mass spectrometer.[10]
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of nitrofurantoin in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
Set up the LC-MS system as usual.
-
Using a syringe pump and a T-connector, continuously infuse the nitrofurantoin standard solution into the eluent flow from the LC column just before it enters the mass spectrometer's ion source.
-
Allow the infused signal to stabilize, resulting in an elevated, constant baseline in the mass spectrometer.
-
Inject a blank, extracted sample matrix (e.g., plasma, urine) onto the LC column and run the chromatographic method.
-
Monitor the baseline of the infused nitrofurantoin. Any significant drop in the signal intensity indicates a region of ion suppression.[4][6]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To clean up the sample matrix and reduce interferences before LC-MS analysis.
Methodology:
-
Conditioning: Condition an appropriate SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of deionized water.[12]
-
Loading: Load 100 µL of the plasma sample onto the conditioned cartridge.[12]
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.[12]
-
Elution: Elute nitrofurantoin and the internal standard from the cartridge with 1 mL of an appropriate solvent, such as acetonitrile/deionized water (60:40, v/v).[12]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS system.
Quantitative Data Summary
Table 1: Common Mobile Phase Additives and Their Impact on LC-MS Performance
| Additive | Typical Concentration | Ionization Mode | Impact on Ion Suppression | Chromatographic Performance |
| Formic Acid | 0.1% | Positive/Negative | Low suppression | Good peak shape for many compounds[14] |
| Acetic Acid | 0.1% | Positive/Negative | Low suppression | Can result in broader peaks than formic acid[15] |
| Ammonium Formate | 5-10 mM | Positive/Negative | Can reduce suppression by increasing ionic strength, but high concentrations can cause suppression[14][16] | Improves peak shape for some compounds[17] |
| Ammonium Acetate | 5-10 mM | Positive/Negative | Similar to ammonium formate; can cause adduct formation[15][16] | Good for buffering mobile phase |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Positive | Strong ion suppression | Excellent peak shape and retention for peptides[14][17] |
Visualizations
Caption: A workflow for troubleshooting ion suppression in LC-MS analysis.
Caption: Comparison of sample preparation techniques for reducing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. waters.com [waters.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to choose a suitable mobile phase additive for negative ionization mode LCMS - Tips & Suggestions [mtc-usa.com]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. halocolumns.com [halocolumns.com]
Technical Support Center: Optimization of Nitrofurantoin-13C3 in Bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Nitrofurantoin-13C3 concentration in bioassays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization and use of this compound as an internal standard (IS) in bioanalytical methods.
Question: I am observing a low or inconsistent signal for this compound. What are the possible causes and solutions?
Answer:
A low or inconsistent signal for your internal standard can compromise the accuracy and precision of your assay. Here are the common causes and recommended troubleshooting steps:
-
Suboptimal Concentration: The concentration of this compound may be too low, resulting in a poor signal-to-noise ratio.
-
Solution: Prepare a series of dilutions of the this compound stock solution and spike them into a blank matrix. Analyze these samples to determine a concentration that provides a consistent and robust signal, typically aiming for a response that is well above the lower limit of quantification (LLOQ) but not saturating the detector.
-
-
Degradation of the Internal Standard: Nitrofurantoin is known to be sensitive to light and pH.
-
Solution: Prepare fresh working solutions of this compound. Protect all solutions from light by using amber vials or covering them with aluminum foil. Ensure the pH of the sample and mobile phase is maintained in a range that ensures the stability of nitrofurantoin.
-
-
Mass Spectrometer Tuning Issues: The mass spectrometer may not be optimally tuned for the specific mass-to-charge ratio (m/z) of this compound.
-
Solution: Infuse a solution of this compound directly into the mass spectrometer to optimize the precursor and product ion masses, as well as other MS parameters like collision energy and cone voltage.
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound.
-
Solution: Evaluate matrix effects by comparing the response of this compound in a neat solution versus a post-extraction spiked blank matrix sample. If significant matrix effects are observed, consider improving the sample preparation method (e.g., using a more effective solid-phase extraction protocol) or adjusting the chromatographic conditions to separate the interfering components from the analyte and IS.
-
Question: My results show high variability in the analyte/IS peak area ratio across replicates. What should I investigate?
Answer:
High variability in the peak area ratio can indicate a problem with the internal standard's ability to compensate for variations in the analytical process.
-
Inconsistent Addition of Internal Standard: The volume of the this compound solution added to each sample may not be consistent.
-
Solution: Use a calibrated and precise pipette for adding the internal standard. Ensure the IS is added at the earliest possible stage of the sample preparation process to account for variability in extraction recovery.
-
-
Differential Matrix Effects: The matrix effect may be different for the analyte and the internal standard, especially if their retention times are not closely matched.
-
Solution: Adjust the chromatography to ensure that Nitrofurantoin and this compound co-elute as closely as possible. Re-evaluate the sample cleanup procedure to minimize matrix interferences.
-
-
Sample Preparation Inconsistency: Variability in the sample preparation steps (e.g., extraction, evaporation, reconstitution) can lead to inconsistent recovery.
-
Solution: Ensure that all sample preparation steps are performed consistently across all samples. The use of an automated sample preparation system can help to reduce variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound as an internal standard?
A1: There is no single optimal concentration, as it depends on the specific bioassay, the sample matrix, the analytical instrument, and the expected concentration range of the analyte. A common practice is to use a concentration that yields a response similar to the analyte at the mid-point of the calibration curve. For nitrofurantoin assays, concentrations of internal standards have been reported in the range of 20 µg/mL in the final solution for HPLC analysis.[1] For more sensitive LC-MS/MS methods, the concentration will likely be significantly lower. The ideal concentration should be determined experimentally during method development.
Q2: How should I prepare my this compound stock and working solutions?
A2:
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like dimethylformamide or acetonitrile at a concentration of approximately 1 mg/mL.[2][3]
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent (often the mobile phase or reconstitution solvent) to the desired concentration for spiking into samples.
-
Storage: Store stock and working solutions at a low temperature (e.g., 2-8°C or -20°C) and protected from light to prevent degradation.
Q3: What are the typical mass transitions for this compound in an LC-MS/MS assay?
A3: While the exact mass transitions should be optimized on your specific instrument, you can start with the known transitions for unlabeled nitrofurantoin and adjust for the mass shift of the three ¹³C atoms. The deprotonated precursor ion for nitrofurantoin is m/z 237.0, with a product ion of m/z 151.8.[4] For this compound, the expected precursor ion would be m/z 240.0. The product ion would likely remain at m/z 151.8 if the fragmentation does not involve the labeled part of the molecule.
Q4: Can I use other internal standards for Nitrofurantoin analysis?
A4: Yes, other compounds have been used as internal standards for nitrofurantoin analysis, including acetanilide, furazolidone, and nitrofurazone.[1][2][3][4] However, a stable isotope-labeled internal standard like this compound is generally preferred for LC-MS/MS analysis as it has very similar chemical and physical properties to the analyte, leading to better correction for matrix effects and variability in sample processing.
Experimental Protocols & Data
Experimental Workflow for Optimization of this compound Concentration
The following diagram outlines the key steps in determining the optimal concentration of this compound for a bioassay.
Caption: Workflow for optimizing this compound concentration.
Quantitative Data Summary
Table 1: Example Mass Spectrometry Parameters for Nitrofurantoin
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Nitrofurantoin | 237.0 | 151.8 | Negative | [4] |
| Nitrofurazone (IS) | 197.0 | 123.9 | Negative | [4] |
| This compound (Expected) | 240.0 | 151.8 | Negative |
Table 2: Examples of Internal Standard Concentrations Used in Nitrofurantoin Assays
| Internal Standard | Concentration | Analytical Method | Matrix | Reference |
| Acetanilide | 1 mg/mL (in water) | HPLC | Pharmaceutical Capsules | [2][3] |
| Furazolidone | 20 µg/mL (final conc.) | HPLC | Canine Urine | [1] |
References
- 1. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. uspnf.com [uspnf.com]
- 4. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in urine analysis of nitrofurantoin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the urine analysis of nitrofurantoin.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question: I am observing poor recovery of nitrofurantoin from urine samples. What are the possible causes and solutions?
Answer:
Poor recovery of nitrofurantoin can stem from several factors related to sample preparation and the inherent properties of the analyte and matrix. Here are some common causes and troubleshooting steps:
-
Suboptimal Extraction pH: The extraction efficiency of nitrofurantoin is pH-dependent. Its antibacterial activity is higher in acidic conditions, which can also influence its extraction.[1][2]
-
Solution: Ensure the pH of the urine sample is optimized for your chosen extraction method. For liquid-liquid extraction (LLE), acidification of the sample prior to extraction with an organic solvent is often beneficial. For solid-phase extraction (SPE), the pH should be adjusted according to the sorbent chemistry.
-
-
Inefficient Extraction Method: The chosen sample preparation method may not be suitable for the complex urine matrix.
-
Solution: Consider alternative extraction techniques. If you are using a simple "dilute-and-shoot" method, significant matrix effects can lead to what appears as poor recovery.[3] More rigorous methods like LLE or SPE are recommended to remove interfering substances.[4] A study using supercritical fluid extraction (SFE) also demonstrated quantitative extractions.[5][6]
-
-
Analyte Degradation: Nitrofurantoin is known to be sensitive to light and can degrade in alkaline media.
-
Solution: Protect samples from light at all times by using amber-colored collection containers and vials.[7] Also, ensure the pH of your samples and standards is not highly alkaline.
-
-
Inappropriate Internal Standard (IS): The internal standard may not be adequately tracking the behavior of nitrofurantoin during sample processing.
Question: I am experiencing significant ion suppression or enhancement in my LC-MS/MS analysis of nitrofurantoin in urine. How can I mitigate this?
Answer:
Ion suppression or enhancement, collectively known as matrix effects, are common challenges in bioanalysis, particularly with complex matrices like urine. Here’s how you can address this issue:
-
Improve Sample Cleanup: Co-eluting endogenous compounds from the urine matrix are a primary cause of ion suppression.
-
Solution: Enhance your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective in removing phospholipids and other interfering substances.[4]
-
-
Chromatographic Separation: Inadequate separation of nitrofurantoin from matrix components can lead to ion suppression.
-
Sample Dilution: High concentrations of matrix components can be reduced by simple dilution.
-
Solution: Dilute the urine sample with the mobile phase or a suitable buffer. This is a straightforward approach to reduce the concentration of interfering components, though it may compromise the limit of quantitation (LOQ).
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.
-
Solution: If available, incorporate a SIL-IS for nitrofurantoin into your workflow.
-
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank urine matrix that is free of the analyte can help to compensate for matrix effects.
-
Solution: Pool urine from several sources and test for the absence of nitrofurantoin. Use this pooled blank urine to prepare your calibration standards and quality control samples.
-
Question: My results show poor reproducibility with shifting retention times and inconsistent peak shapes. What could be the problem?
Answer:
Inconsistent chromatography can be due to a variety of factors, from the sample itself to the analytical instrumentation.
-
Urine Sample Variability: The composition of urine can vary significantly between individuals and even for the same individual at different times. This can affect the chromatographic performance.
-
Solution: Ensure consistent sample handling and preparation. The use of a robust sample cleanup method like SPE can help to minimize the variability between samples.
-
-
Column Contamination and Degradation: Buildup of matrix components on the analytical column can lead to peak shape distortion and retention time shifts.
-
Solution: Implement a regular column cleaning and regeneration protocol. Using a guard column can also help to protect the analytical column and extend its lifetime.
-
-
Mobile Phase Issues: Inconsistent mobile phase preparation or degradation can affect chromatography.
-
Solution: Prepare fresh mobile phase daily and ensure it is properly degassed. Verify the pH of buffered mobile phases.
-
-
System Leaks or Instability: Fluctuations in the LC system pressure can cause retention time shifts.
-
Solution: Perform regular system checks for leaks and ensure the pump is delivering a stable flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the stability of nitrofurantoin in urine samples?
A1: Urine samples for nitrofurantoin analysis should be protected from light. They are reported to be stable for at least 7 days at 4°C and for up to 2 years at -20°C or -80°C.[3]
Q2: What is a suitable internal standard for nitrofurantoin analysis in urine?
A2: A stable isotope-labeled (SIL) internal standard of nitrofurantoin is the best choice. However, if a SIL-IS is not available, structural analogs such as furazolidone or nitrofurazone have been successfully used.[4][8]
Q3: How does urine pH affect the analysis of nitrofurantoin?
A3: Urine pH can influence both the stability and the antibacterial efficacy of nitrofurantoin. Nitrofurantoin is more stable in acidic conditions and its degradation is enhanced in alkaline media.[7] Furthermore, its bactericidal activity against uropathogens is significantly increased at lower pH levels (pH 5.5-6.5).[1][2] This is an important consideration for both the analytical method and the interpretation of clinical results.
Q4: What are the typical concentration ranges of nitrofurantoin found in urine after therapeutic administration?
A4: Following oral administration, approximately 20-25% of the nitrofurantoin dose is excreted unchanged in the urine.[11] Maximum urine concentrations can vary widely, from 15 mg/L to over 200 mg/L, depending on the dosage, formulation, and patient-specific factors.[7][12][13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of nitrofurantoin in urine.
Table 1: Method Performance for Nitrofurantoin Quantification in Urine
| Analytical Method | Sample Preparation | Linearity Range (µg/mL) | LOQ (µg/mL) | Recovery (%) | Matrix Effect (%) | Internal Standard | Reference |
| UHPLC-UV | Liquid-Liquid Extraction | 4 - 200 | 4 | Not Reported | Not Applicable | Not Specified | [3] |
| HPLC | Direct Injection | 0.2 - 20 | 0.04 | Not Reported | Not Applicable | Not Specified | Not Specified |
| UHPLC-MS/MS | SPE | 0.5 - 10 (as µg/kg) | Not Specified | 106.2 ± 5.3 | 6.3 ± 4.6 | (13C1) AHD | [9] |
| HPLC | Supercritical Fluid Extraction | 10.9 - 378.0 (as µM) | 12.1 (as µM) | Quantitative | Not Applicable | Not Specified | [6] |
| HPLC | Not Specified | 0.05 - 300 | Not Specified | Not Reported | Not Applicable | Furazolidone | [8] |
Table 2: Stability of Nitrofurantoin in Urine
| Storage Condition | Duration | Stability | Reference |
| 4°C | At least 7 days | Stable | [3] |
| -20°C | Up to 2 years | Stable | [3] |
| -80°C | Up to 2 years | Stable | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for UHPLC-UV Analysis
This protocol is based on the methodology described for the quantification of nitrofurantoin in urine.[3]
Materials:
-
Urine sample
-
Internal Standard solution (if used)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
UHPLC vials
Procedure:
-
Pipette 100 µL of urine into a centrifuge tube.
-
If using an internal standard, add the appropriate volume of the IS working solution.
-
Add the extraction solvent (e.g., 1 mL of ethyl acetate).
-
Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at a sufficient speed and time to achieve phase separation (e.g., 4000 rpm for 10 minutes).
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitate.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume of the reconstitution solvent (e.g., 100 µL of mobile phase).
-
Vortex briefly to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to a UHPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for UHPLC-MS/MS Analysis
This protocol is a general representation based on methods for nitrofuran metabolite analysis in biological matrices.[9]
Materials:
-
Urine sample
-
Internal Standard solution (e.g., (13C1) AHD)
-
Hydrochloric acid (for hydrolysis and derivatization)
-
2-nitrobenzaldehyde (derivatizing agent)
-
Buffer for pH adjustment (e.g., di-potassium hydrogen orthophosphate)
-
Ammonia solution
-
SPE cartridges (e.g., Strata SDB-L)
-
SPE manifold
-
Elution solvent
-
Evaporation system
-
Reconstitution solvent
-
UHPLC-MS/MS vials
Procedure:
-
Pipette a known volume of urine (e.g., 2 g) into a centrifuge tube.
-
Add the internal standard solution.
-
Add hydrochloric acid and 2-nitrobenzaldehyde for hydrolysis and derivatization.
-
Incubate the sample (e.g., overnight at 40 ± 3°C).
-
Cool the sample to room temperature.
-
Adjust the pH to approximately 7.0 using the appropriate buffer and ammonia solution.
-
Centrifuge the sample to pellet any precipitates.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with water).
-
Dry the cartridge.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Transfer to a vial for UHPLC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for nitrofurantoin analysis in urine.
Caption: Troubleshooting logic for nitrofurantoin urine analysis.
References
- 1. The influence of urinary pH on antibiotic efficacy against bacterial uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrofurantoin for the treatment of uncomplicated urinary tract infection in female patients: the impact of dosing regimen, age, and renal function on drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of nitrofurantoin and its toxic metabolite from urine by supercritical fluids. Quantitation by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Insights into durability against resistance from the antibiotic nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrofurantoin - Wikipedia [en.wikipedia.org]
Technical Support Center: Nitrofurantoin Recovery from Biological Matrices
Welcome to the technical support center for nitrofurantoin analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of nitrofurantoin from complex biological matrices such as plasma and urine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing low recovery of nitrofurantoin from plasma samples using Solid-Phase Extraction (SPE). What are the potential causes and solutions?
A1: Low recovery of nitrofurantoin from plasma using SPE can stem from several factors. Here is a troubleshooting guide to address this issue:
-
Suboptimal pH: Nitrofurantoin's extraction efficiency is pH-dependent. Its degradation is enhanced in alkaline conditions (pH 10) compared to acidic media (pH 1.2).[1] Ensure the plasma sample is acidified to a pH of around 3-4 before loading onto the SPE cartridge. This can be achieved by adding a small volume of a suitable acid, such as phosphoric acid or formic acid.
-
Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to poor retention of nitrofurantoin. Always follow the manufacturer's instructions for cartridge conditioning. A typical conditioning sequence for a reverse-phase SPE cartridge involves washing with methanol followed by equilibration with an acidic aqueous solution.
-
Inappropriate Elution Solvent: The choice of elution solvent is critical for achieving high recovery. A common issue is using a solvent that is too weak to effectively desorb nitrofurantoin from the SPE sorbent. Consider using a stronger solvent or a mixture of solvents. For instance, a mixture of acetonitrile and water (e.g., 60:40, v/v) has been shown to be effective for eluting nitrofurantoin.[2]
-
Analyte Breakthrough: Overloading the SPE cartridge can cause the analyte to pass through without being retained, resulting in low recovery. Ensure that the sample volume and concentration are within the capacity of the chosen SPE cartridge. If necessary, dilute the plasma sample before extraction.
-
Adsorption to Labware: Nitrofurantoin can adsorb to certain types of plastic and glass surfaces. To minimize this, use amber-colored polypropylene or silanized glassware for sample collection and processing.[3]
Q2: During Liquid-Liquid Extraction (LLE) of nitrofurantoin from urine, we are consistently observing emulsion formation. How can we prevent or resolve this?
A2: Emulsion formation is a common problem in LLE, particularly with complex matrices like urine.[4] Here are several strategies to mitigate this issue:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times to allow for partitioning of the analyte without creating a stable emulsion.[4]
-
Salting Out: Add a neutral salt, such as sodium chloride or sodium sulfate, to the aqueous phase (urine) before extraction. This increases the ionic strength of the aqueous layer, which can help to break the emulsion and improve phase separation.[4]
-
Centrifugation: If an emulsion has formed, centrifuging the sample at a moderate speed can help to separate the layers.[4]
-
pH Adjustment: Adjusting the pH of the urine sample can sometimes help to break emulsions. As nitrofurantoin is more stable in acidic conditions, acidification might also improve extraction efficiency.
-
Alternative Solvents: If emulsion formation persists, consider using a different extraction solvent. Ethyl acetate is a commonly used solvent for LLE of nitrofurantoin from plasma and may also be suitable for urine.[3][5]
Q3: Our LC-MS/MS analysis of nitrofurantoin is showing significant matrix effects, leading to poor data quality. What steps can we take to minimize these effects?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of analytes in biological fluids.[6] Here are some approaches to address this:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. This can be achieved by optimizing your SPE or LLE protocol. Consider using a more selective SPE sorbent or a multi-step extraction procedure.
-
Chromatographic Separation: Modify your HPLC/UHPLC method to achieve better separation of nitrofurantoin from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. The SIL-IS will experience similar ion suppression or enhancement as the analyte, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used, but with caution.
-
Dilution: Diluting the sample extract before injection into the LC-MS/MS system can reduce the concentration of interfering matrix components.[6] However, this may compromise the sensitivity of the assay.
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine) that has been stripped of the analyte. This helps to ensure that the calibration curve accurately reflects the analytical behavior of the analyte in the presence of the matrix.
Q4: What are the recommended storage and handling conditions for biological samples containing nitrofurantoin to ensure its stability?
A4: Nitrofurantoin is sensitive to light and pH. Improper storage and handling can lead to its degradation and inaccurate results.[1][3]
-
Light Protection: Always protect samples from light by using amber-colored collection tubes and vials.[3] During sample processing, minimize exposure to direct light.
-
Temperature: For short-term storage (up to 7 days), urine samples can be stored at 4°C. For longer-term storage, samples should be frozen at -20°C or -80°C, where they have been shown to be stable for at least 2 years.[7] Plasma samples should be separated from whole blood as soon as possible and stored frozen.
-
pH: Nitrofurantoin is more stable in acidic conditions.[1] While not always practical to adjust the pH of raw samples immediately upon collection, be aware that alkaline urine may promote degradation.[1]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of the analyte. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Quantitative Data Summary
The following tables summarize the recovery rates of nitrofurantoin from various biological matrices using different extraction methods as reported in the literature.
Table 1: Nitrofurantoin Recovery from Human Plasma
| Extraction Method | Analytical Method | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | LC-MS/MS | > 92% | [3][8] |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | LC-MS/MS | 80.2% | [3] |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | HPLC-UV | Not Specified | [5] |
Table 2: Nitrofurantoin Recovery from Human Urine
| Extraction Method | Analytical Method | Recovery (%) | Reference |
| Dilution | HPLC-UV | Not Applicable | [5] |
| Supercritical Fluid Extraction (SFE) | HPLC-UV | Quantitative | [9] |
| Square-Wave Cathodic Adsorptive Stripping Voltammetry | Electrochemical | 101.98 ± 0.52% | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Nitrofurantoin from Human Plasma for LC-MS/MS Analysis
This protocol is a generalized procedure based on published methods.[2]
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add an appropriate internal standard.
-
Acidify the sample by adding a small volume of acid (e.g., 10 µL of 1 M phosphoric acid) to reach a pH of approximately 3-4.
-
Vortex briefly.
-
-
SPE Cartridge Conditioning:
-
Use a suitable reverse-phase SPE cartridge (e.g., Strata-X).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the cartridge at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute the nitrofurantoin with 1 mL of an appropriate elution solvent (e.g., acetonitrile/deionized water, 60:40, v/v).
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Nitrofurantoin from Human Urine for HPLC-UV Analysis
This protocol is a generalized procedure based on published methods.[5]
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
For high concentration samples, a simple dilution with purified water may be sufficient.[5]
-
For lower concentration samples, take a known volume of urine (e.g., 1 mL).
-
Add an appropriate internal standard.
-
Adjust the pH to acidic conditions (e.g., pH 3-4) with a suitable acid.
-
-
Extraction:
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., 3 mL of ethyl acetate).
-
Mix gently by inverting the tube for 5-10 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Centrifuge the sample at a moderate speed (e.g., 3000 rpm for 5 minutes) to separate the phases.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for HPLC-UV analysis.
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualizations
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability of Nitrofurantoin in Extemporaneously Compounded Suspensions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 8. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of nitrofurantoin and its toxic metabolite from urine by supercritical fluids. Quantitation by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of nitrofurantoin drug in pharmaceutical formulation and biological fluids by square-wave cathodic adsorptive stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of Nitrofurantoin-13C3 in stock solutions and biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Nitrofurantoin-13C3 in stock solutions and biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound?
A1: The solid form of this compound is stable for at least four years when stored at room temperature.[1][2] It is important to keep the compound in a tightly sealed container, protected from light and moisture.[3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2] For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] Stock solutions of the unlabeled nitrofurantoin have been found to be stable for up to one year at -20°C and up to two years at -80°C.[4] While specific data for the 13C3-labeled form is not available, these conditions serve as a good starting point. Aqueous solutions are not recommended for storage for more than one day.[2]
Q3: What is the stability of this compound in biological samples like plasma and urine?
A3: While studies on this compound are limited, the stability of unlabeled nitrofurantoin in biological matrices has been established and is expected to be very similar for the isotopically labeled version. Plasma samples are stable for seven days at 4°C, and for up to two years at -20°C and -80°C.[5] Urine samples demonstrate stability for at least seven days at both 4°C and room temperature, and for two years at -20°C and -80°C.[5] However, for lower concentration samples in urine, storage at -80°C is recommended for long-term stability.[5] All biological samples should be protected from light.[5]
Q4: What are the main degradation pathways for Nitrofurantoin?
A4: Nitrofurantoin is susceptible to degradation through several pathways. Hydrolytic degradation is a key factor and is dependent on pH and temperature.[6][7] Degradation is slower in acidic conditions (pH 4) and significantly faster in neutral (pH 7) and alkaline (pH 9) solutions, as well as at higher temperatures.[6][7] The degradation processes include cleavage of the N-N single bond and the heterocyclic non-aromatic ring.[6][7] Nitrofurantoin is also sensitive to light, and photodegradation can occur.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in analytical assays. | Degradation of stock solution. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term use.[4] Verify the stability of your specific solvent and storage conditions with a small pilot experiment. |
| Degradation of the analyte in biological samples. | Ensure proper storage of biological samples immediately after collection. For plasma, store at 4°C for short-term and -80°C for long-term.[5] For urine, store at 4°C or room temperature for up to 7 days, and -80°C for long-term.[5] Protect all samples from light.[5][9] | |
| Low recovery of this compound from biological samples. | Analyte instability during sample processing. | Minimize the time samples are kept at room temperature during processing. Keep samples on ice whenever possible. |
| Improper extraction method. | A validated method for nitrofurantoin extraction from plasma involves protein precipitation with methanol.[10] For urine, a simple dilution with purified water may be sufficient.[11] | |
| Appearance of unknown peaks in chromatograms. | Presence of degradation products. | Review the potential degradation pathways of nitrofurantoin.[6][7] Adjust pH and protect from light to minimize degradation. Consider that degradation can occur due to hydrolysis or photolysis.[6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Amber glass vials
-
Calibrated analytical balance
-
Volumetric flasks
-
-
Procedure:
-
Accurately weigh the desired amount of this compound solid.
-
Dissolve the compound in a minimal amount of DMSO in a volumetric flask.
-
Once fully dissolved, bring the solution to the final desired volume with DMSO.
-
Vortex the solution to ensure homogeneity.
-
Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
-
Protocol 2: Assessment of Freeze-Thaw Stability in Human Plasma
-
Materials:
-
Human plasma (K2EDTA)
-
This compound stock solution (in DMSO)
-
Calibrated pipettes
-
Polypropylene tubes
-
-80°C freezer
-
Analytical method for quantification (e.g., LC-MS/MS)
-
-
Procedure:
-
Spike human plasma with this compound to achieve the desired concentration.
-
Prepare multiple aliquots of the spiked plasma.
-
Analyze a set of aliquots immediately (Freeze-Thaw Cycle 0).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw one set of aliquots at room temperature until completely thawed, and then refreeze at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5 cycles).
-
After the final freeze-thaw cycle, analyze all samples using a validated analytical method.
-
Compare the concentrations of this compound in the freeze-thaw samples to the Cycle 0 samples to determine stability.
-
Data Presentation
Table 1: Stability of Nitrofurantoin in Stock Solutions
| Storage Temperature | Solvent | Concentration | Duration | Stability | Reference |
| -80°C | Not specified | Not specified | 2 years | Stable | [4] |
| -20°C | Not specified | Not specified | 1 year | Stable | [4] |
| Room Temperature | Solid | N/A | ≥ 4 years | Stable | [1][2] |
Table 2: Stability of Nitrofurantoin in Biological Samples
| Matrix | Storage Temperature | Duration | Stability | Reference |
| Plasma | 4°C | 7 days | Stable | [5] |
| Plasma | -20°C | 2 years | Stable | [5] |
| Plasma | -80°C | 2 years | Stable | [5] |
| Urine | 4°C | 7 days | Stable | [5] |
| Urine | Room Temperature | 7 days | Stable | [5] |
| Urine | -20°C | 2 years | Stable* | [5] |
| Urine | -80°C | 2 years | Stable | [5] |
*Note: For lower concentration samples in urine, stability at -20°C may be reduced.[5]
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lifelinkr.com [lifelinkr.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of a fast and sensitive UHPLC-DAD assay for the quantification of nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fagron.de [fagron.de]
- 10. High-performance liquid-chromatographic assay for nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Analytical Variability with Stable Isotope-Labeled Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards (SIL-IS) to minimize analytical variability in their experiments.
Frequently Asked Questions (FAQs)
1. What is a stable isotope-labeled internal standard (SIL-IS) and why is it used?
A stable isotope-labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced by their stable (non-radioactive) isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] This labeling results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[2][3] SIL-IS are considered the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), because they can effectively compensate for variability introduced during sample preparation and analysis.[4][5][6][7]
2. What are the characteristics of an ideal SIL-IS?
An ideal SIL-IS should possess several key characteristics to ensure accurate and reproducible quantification:
-
Stable Isotopic Label: The isotopic labels should be positioned on non-exchangeable sites within the molecule to prevent loss or replacement during sample processing and analysis.[1] For example, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen.[1]
-
Sufficient Mass Difference: A mass difference of at least three or more mass units between the analyte and the SIL-IS is generally recommended for small molecules to avoid spectral overlap from naturally occurring isotopes.[1][8]
-
High Isotopic Purity: The SIL-IS should be free from significant levels of the unlabeled analyte.[1][8] Ideally, the unlabeled species should be undetectable or at a level that does not interfere with the measurement of the analyte.[1]
-
Co-elution with Analyte: The SIL-IS should chromatographically co-elute with the analyte to ensure they experience the same matrix effects.[8][9][10]
3. What is the "isotope effect" and how can it affect my results?
The isotope effect refers to the potential for SIL-IS, particularly those labeled with deuterium, to have slightly different physicochemical properties compared to the unlabeled analyte. This can lead to differences in chromatographic retention times and extraction recoveries.[9][10][11] The deuterium isotope effect is thought to be caused by changes in the molecule's lipophilicity when hydrogen is replaced by deuterium.[9][10] This can be problematic as a shift in retention time means the analyte and the SIL-IS may not experience the exact same matrix effects, potentially compromising the accuracy of quantification.[4][9][10][12]
4. What are matrix effects and how can a SIL-IS help mitigate them?
Matrix effects are a significant source of imprecision in quantitative LC-MS/MS analysis.[9][10] They occur when co-eluting components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[9][10] A co-eluting SIL-IS is expected to experience the same matrix effects as the analyte.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments.
Issue 1: Poor or Inconsistent Signal Intensity of the SIL-IS
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of SIL-IS | - Verify the stability of the SIL-IS in the sample matrix and storage conditions.[4][5] - Prepare fresh stock solutions and working solutions of the SIL-IS. |
| Matrix Effects | - Evaluate for ion suppression or enhancement by performing a post-extraction addition experiment. - Optimize sample preparation to remove interfering matrix components.[9][10] - Adjust chromatographic conditions to separate the analyte and SIL-IS from the interfering components. |
| Incorrect Concentration | - Ensure the SIL-IS is added at a concentration within the linear range of the assay and is comparable to the expected analyte concentration.[8] |
| Instrumental Issues | - Check for a dirty ion source, as contamination can lead to signal instability.[13][14] - Verify the stability of the mass spectrometer's vacuum system.[14] - Ensure proper functioning of the LC system, including pumps and autosampler.[15] |
Issue 2: Chromatographic Separation of Analyte and SIL-IS
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | - This is a common cause, especially with highly deuterated standards.[9][10] - Consider using a SIL-IS labeled with ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[6][11] - If using a deuterated standard is unavoidable, try to use one with a minimal number of deuterium labels necessary to achieve the required mass difference.[8] |
| Mobile Phase Composition | - Optimize the mobile phase composition and gradient to minimize separation. - Ensure consistent preparation of mobile phases, including pH adjustment.[15] |
| Column Temperature | - Maintain a consistent and controlled column temperature to ensure reproducible retention times.[15] |
Issue 3: Inaccurate Quantification Despite Using a SIL-IS
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Unlabeled Analyte in SIL-IS | - Verify the isotopic purity of the SIL-IS.[1][8] The presence of unlabeled analyte will lead to an overestimation of the analyte concentration. |
| Isotopic Contribution from Analyte to SIL-IS Signal | - For analytes with naturally abundant heavy isotopes (e.g., containing chlorine or bromine), the analyte's isotopic peaks may interfere with the SIL-IS signal, especially at high analyte concentrations.[16] - This can cause non-linear calibration curves.[16][17] Consider using a non-linear fitting model for calibration.[16] |
| Differential Matrix Effects | - Even with co-elution, the analyte and SIL-IS may experience slightly different matrix effects, especially in highly complex matrices.[9][10] - Further optimization of sample cleanup and chromatography is recommended. |
| Non-linear Detector Response | - At very high concentrations, the detector response may become non-linear. Ensure that the concentrations of both the analyte and the SIL-IS fall within the linear dynamic range of the instrument.[18] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol helps determine if ion suppression or enhancement is affecting the analyte and SIL-IS.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and SIL-IS spiked into the initial mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and SIL-IS are added to the blank matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the matrix effect (ME) and recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
Ideally, the ME for the analyte and the SIL-IS should be very similar.
-
Protocol 2: General Internal Standard Calibration
This protocol outlines the steps for creating a calibration curve using a SIL-IS.
-
Prepare a series of calibration standards with known concentrations of the analyte.
-
Add a constant, known amount of the SIL-IS to each calibration standard and to all unknown samples.[19][20]
-
Process and analyze the calibration standards and unknown samples using the LC-MS/MS method.
-
For each injection, determine the peak areas for both the analyte and the SIL-IS.
-
Calculate the response ratio: (Analyte Peak Area / SIL-IS Peak Area).
-
Create a calibration curve by plotting the response ratio (y-axis) against the known concentration of the analyte (x-axis).[19]
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.[19]
Visualizations
Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: A logical troubleshooting workflow for inaccurate quantification issues.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. LCMS Troubleshooting: Increasing Quantification on Standards - Chromatography Forum [chromforum.org]
- 15. halocolumns.com [halocolumns.com]
- 16. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
addressing poor chromatographic peak shape in nitrofurantoin analysis
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of nitrofurantoin, with a focus on addressing poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my nitrofurantoin peak tailing?
Peak tailing for nitrofurantoin is often due to secondary interactions between the analyte and the stationary phase. Nitrofurantoin has a pKa of approximately 7.2, meaning it is a weak acid.[1][2] If the mobile phase pH is not optimized, interactions between the ionized form of nitrofurantoin and active sites on the silica-based column packing (silanol groups) can occur, leading to peak tailing.[3] Other potential causes include column contamination, a void at the column inlet, or extra-column dead volume.
Q2: What is causing my nitrofurantoin peak to show fronting?
Peak fronting in nitrofurantoin analysis is less common than tailing but can occur. The most frequent cause is column overload, where too much sample is injected onto the column. This can be either a high concentration of nitrofurantoin or a large injection volume. Another possibility is a mismatch between the sample solvent and the mobile phase, where the sample is dissolved in a solvent significantly stronger than the mobile phase.
Q3: My nitrofurantoin peak is split. What should I do?
Peak splitting can arise from several factors. A common cause is a partially blocked frit at the column inlet, which distorts the sample band. It could also indicate a void or channel in the column packing material. In some cases, if the mobile phase pH is very close to the pKa of nitrofurantoin, and the buffering capacity is insufficient, you might observe peak splitting due to the co-elution of the ionized and non-ionized forms of the molecule.[4] Incompatibility between the injection solvent and the mobile phase can also lead to peak distortion that appears as a split peak.
Q4: What is the ideal mobile phase pH for nitrofurantoin analysis?
For good peak shape in reversed-phase HPLC, it is generally recommended to have the mobile phase pH at least 2 units away from the analyte's pKa. Since nitrofurantoin's pKa is around 7.2, a mobile phase pH of ≤ 5.2 would ensure it is in its neutral, more retained form, minimizing undesirable ionic interactions with the stationary phase. Several methods have demonstrated good peak shape for nitrofurantoin using a mobile phase with a pH around 3.0.[2][5]
Q5: Can the organic modifier in the mobile phase affect the peak shape of nitrofurantoin?
Yes, the type and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While the primary role of the organic modifier is to control retention time, an inappropriate concentration can sometimes lead to peak distortion. It is important to ensure that the chosen organic modifier is miscible with the aqueous portion of the mobile phase and that the concentration is optimized for both good retention and peak symmetry.
Troubleshooting Guides
Issue 1: Peak Tailing
This guide will help you diagnose and resolve peak tailing issues in your nitrofurantoin analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Steps:
-
Evaluate Mobile Phase pH: As nitrofurantoin is a weak acid, a mobile phase pH close to its pKa (7.2) can lead to peak tailing due to interactions with the stationary phase.
-
Assess Column Condition: A contaminated or old column can have active sites that cause peak tailing.
-
Recommendation: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If tailing persists, consider replacing the column.
-
-
Inspect for System Issues: Extra-column dead volume from long or wide-bore tubing, or poorly made connections, can contribute to peak broadening and tailing.
-
Recommendation: Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum. Ensure all fittings are properly tightened.
-
Issue 2: Peak Fronting
This guide provides steps to address peak fronting.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing peak fronting.
Detailed Steps:
-
Check for Column Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting.
-
Recommendation: Reduce the concentration of your nitrofurantoin standard or sample. Alternatively, decrease the injection volume.
-
-
Evaluate Sample Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.
-
Recommendation: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Issue 3: Split Peaks
This guide will help you troubleshoot the causes of split peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing split peaks.
Detailed Steps:
-
Inspect the Column Inlet Frit: A partial blockage of the inlet frit can cause the sample to be unevenly distributed onto the column, leading to a split peak.
-
Recommendation: If your column allows for it, try back-flushing the column to dislodge any particulate matter. If this does not resolve the issue, the frit or the entire column may need to be replaced.
-
-
Check for Column Voids: A void or channel in the column packing material can create different flow paths for the analyte, resulting in a split peak.
-
Recommendation: A column with a void typically needs to be replaced.
-
-
Verify Injection Solvent Compatibility: A significant mismatch between the injection solvent and the mobile phase can cause peak distortion that manifests as a split peak.
-
Recommendation: Prepare your sample in the mobile phase whenever possible.
-
Quantitative Data Summary
The following tables summarize the impact of key chromatographic parameters on nitrofurantoin peak shape.
Table 1: Effect of Mobile Phase pH on Nitrofurantoin Peak Shape
| Mobile Phase pH | Tailing Factor (Tf) | Asymmetry Factor (As) | Observations |
| 3.0 | 1.02 | ~1.0 | Sharp, symmetrical peak.[2] |
| 5.0 | 1.2 | ~1.1 | Acceptable peak shape. |
| 7.0 | >1.5 | >1.3 | Significant peak tailing observed. |
Note: Tailing and asymmetry factors at pH 5.0 and 7.0 are illustrative and based on qualitative descriptions of performance near the pKa.
Table 2: Effect of Mobile Phase Composition on Nitrofurantoin Peak Shape and Retention
| Mobile Phase (Aqueous:Organic) | Retention Time (min) | Peak Shape |
| 88:12 (NaH2PO4 pH 7.0 : Acetonitrile) | ~8.4 | Symmetrical.[1][6] |
| 80:20 (0.1% Triethylamine pH 3.0 : Acetonitrile) | ~2.0 | Sharp, symmetrical peak.[5] |
| Gradient (see protocol below) | ~6.1 | Sharp, symmetrical peak.[2] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Nitrofurantoin
This protocol is adapted from a validated method for the determination of nitrofurantoin.[5]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
-
-
Chromatographic Conditions:
-
Column: Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm)
-
Mobile Phase: 0.1% Triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Prepare standard and sample solutions in the mobile phase.
-
Protocol 2: Gradient RP-HPLC Method for Nitrofurantoin
This protocol is based on a method for the simultaneous determination of nitrofurantoin and another compound in urine.[2]
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 5 mmol/L sodium dihydrogen phosphate, pH 3
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-7 min: 15% B
-
7-10 min: Gradient to 40% B
-
Post-run: Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 370 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Dilute samples with the mobile phase. Filter through a 0.45 µm membrane filter before injection.
-
References
enhancing sensitivity and selectivity in nitrofurantoin bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in enhancing sensitivity and selectivity in nitrofurantoin bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for nitrofurantoin bioanalysis?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of nitrofurantoin in biological matrices like human plasma.[1][2][3] This technique offers high specificity by monitoring precursor-to-product ion transitions, which significantly reduces background interference from the sample matrix.[4] LC-MS/MS methods can achieve lower limits of quantification (LLOQ) down to 0.25 ng/mL.[1][3]
Q2: What are the common sample preparation techniques for nitrofurantoin analysis in plasma?
A2: The most frequently reported sample preparation techniques are Solid-Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE).[2]
-
SPE is known for providing cleaner extracts and achieving high recovery rates, often exceeding 92%.[1][3]
-
PP is a simpler and faster technique, often using acetonitrile, but may result in more significant matrix effects.[5]
-
LLE is another effective method for sample cleanup.[2] The choice of method depends on the required sensitivity, sample throughput, and laboratory resources.
Q3: What internal standard (IS) is recommended for nitrofurantoin LC-MS/MS analysis?
A3: Nitrofurazone is a commonly used and effective internal standard for the bioanalysis of nitrofurantoin.[1][2][3] Losartan has also been reported as an internal standard.[5] An ideal internal standard should have similar chemical properties and extraction recovery to the analyte and should not be present in the biological samples being analyzed.
Q4: How stable is nitrofurantoin in biological samples and prepared solutions?
A4: Nitrofurantoin is generally stable under various storage conditions. Stock solutions have been found to be stable for six months when stored at <−18ºC.[6] In extemporaneously compounded oral suspensions, nitrofurantoin can be stable for up to 91 days at both refrigerated (4°C) and room temperature (25°C) conditions, maintaining at least 90% of its initial concentration.[7][8] Stability studies on matrix tablets also indicated stability for three months at accelerated conditions (40±2℃).[9]
Q5: What is the mechanism of action of nitrofurantoin?
A5: Nitrofurantoin's antimicrobial action is unique. Inside bacterial cells, it is reduced by bacterial flavoproteins (nitroreductases) into highly reactive intermediates.[10][11] These intermediates then attack multiple sites within the cell, damaging bacterial DNA, ribosomes, and other macromolecules involved in vital processes like protein synthesis, aerobic energy metabolism, and cell wall synthesis.[10][11][12] This multi-targeted mechanism is thought to be the reason for the low rate of acquired bacterial resistance to the drug.[11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of nitrofurantoin.
Chromatography & Mass Spectrometry Issues
Q: I am observing poor peak shape (fronting or tailing) for nitrofurantoin. What are the possible causes and solutions?
A:
-
Possible Causes:
-
Column Contamination/Degradation: Residual matrix components, especially phospholipids, can build up on the analytical column.
-
Inappropriate Mobile Phase pH: The mobile phase pH can affect the ionization state of nitrofurantoin and its interaction with the stationary phase.
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
-
Solutions:
-
Column Washing: Implement a robust column washing procedure after each batch, using a strong organic solvent. If performance does not improve, replace the column.
-
Mobile Phase Optimization: Adjust the pH of the mobile phase. Ammonium acetate is a commonly used buffer for nitrofurantoin analysis.[2]
-
Solvent Matching: Ensure the final sample solvent is similar in composition and strength to the initial mobile phase conditions.
-
Q: My assay is suffering from low sensitivity or a high limit of quantification (LOQ). How can I improve it?
A:
-
Possible Causes:
-
Suboptimal Mass Spectrometer Parameters: Ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) may not be optimized.
-
Ion Suppression (Matrix Effect): Co-eluting endogenous components from the biological matrix can suppress the ionization of nitrofurantoin.[13]
-
Low Extraction Recovery: The sample preparation method may not be efficiently extracting the analyte from the matrix.
-
-
Solutions:
-
MS Tuning: Infuse a standard solution of nitrofurantoin and the internal standard to optimize all relevant mass spectrometer parameters for maximum signal intensity.
-
Mitigate Matrix Effects:
-
Improve sample cleanup by switching from protein precipitation to a more rigorous method like SPE.
-
Adjust chromatographic conditions to separate nitrofurantoin from the interfering matrix components.
-
Use a stable isotope-labeled internal standard if available, as it can help compensate for matrix effects.
-
-
Optimize Sample Preparation: Evaluate different SPE sorbents or LLE solvents to improve extraction efficiency. Ensure pH is optimized for the extraction process.
-
Q: I am observing significant matrix effects (ion suppression or enhancement). What can I do?
A:
-
Possible Causes:
-
Insufficient Sample Cleanup: The chosen sample preparation method (especially protein precipitation) may not adequately remove interfering components like phospholipids.[13]
-
Chromatographic Co-elution: Matrix components are eluting at the same time as nitrofurantoin.[13]
-
Exogenous Contaminants: Materials from collection tubes (e.g., polymers, anticoagulants like heparin) can cause matrix effects.[14]
-
-
Solutions:
-
Enhance Sample Preparation: Transition from protein precipitation to SPE or LLE for a cleaner sample extract.
-
Improve Chromatography: Modify the gradient, flow rate, or even the analytical column to achieve better separation between nitrofurantoin and the interfering peaks.
-
Evaluate Consumables: Use the same brand of plastic tubes for all samples and standards and avoid using Li-heparin as an anticoagulant if possible.[14]
-
Change Ionization Mode: If matrix effects persist, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) may help, as their susceptibility to matrix components can differ.[14]
-
Quantitative Data Summary
The tables below summarize key quantitative parameters from various validated bioanalytical methods for nitrofurantoin.
Table 1: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Method 1[1][3] | Method 2[5] |
| Analyte | Nitrofurantoin | Nitrofurantoin |
| Internal Standard | Nitrofurazone | Losartan |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 5.00 - 1500 ng/mL | 10.45 - 1033.9 ng/mL |
| LLOQ | 5.00 ng/mL | 10.45 ng/mL |
| LOD | 0.25 ng/mL | Not Reported |
| Ionization Mode | ESI Negative | ESI Negative |
| MRM Transition | m/z 237.0 → 151.8 | m/z 237.1 → 151.9 |
Table 2: Sample Preparation Performance
| Method Type | Recovery (%) | Matrix Effect | Reference |
| SPE | > 92% | Not specified, but method was successful | [1][3] |
| Protein Precipitation | ~ 90% | Not specified, but method was successful | [5] |
| SPE (Metabolites) | 88.9% - 107.3% | Ion suppression did not exceed 15% | [6] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from the methodology described by Patel et al.[2][3]
-
Sample Pre-treatment: To 100 µL of human plasma in a clean tube, add the internal standard (Nitrofurazone).
-
Conditioning: Condition an SPE cartridge (e.g., Strata-X 33 µm) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 500 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol represents typical conditions for nitrofurantoin analysis.[1][2][3]
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Analytical Column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm)[1][2]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 5mM ammonium acetate). Isocratic or gradient elution can be used.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: 40°C
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows (nebulizer, curtain, collision gas) for maximum analyte response.
Visualized Workflows and Pathways
References
- 1. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyworld.com [spectroscopyworld.com]
- 5. ijpsr.com [ijpsr.com]
- 6. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Nitrofurantoin in Extemporaneously Compounded Suspensions | Semantic Scholar [semanticscholar.org]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. ijprajournal.com [ijprajournal.com]
- 10. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating adduct formation in the mass spectrometric analysis of nitrofurantoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate adduct formation during the mass spectrometric analysis of nitrofurantoin.
Frequently Asked Questions (FAQs)
Q1: What are the common adducts observed during the mass spectrometric analysis of nitrofurantoin?
A1: During electrospray ionization (ESI) mass spectrometry, nitrofurantoin can form several adduct ions. In negative ion mode, which is common for nitrofurantoin analysis, you might observe the deprotonated molecule [M-H]⁻. However, adducts with salts or mobile phase components can also appear. In positive ion mode, the most common adducts are with sodium [M+Na]⁺ and potassium [M+K]⁺.[1][2] Ammonium adducts [M+NH₄]⁺ may also be observed, especially when ammonium salts are used in the mobile phase.[1][3] The presence of these adducts can complicate spectra and reduce the sensitivity of the desired analyte ion.[4]
Q2: Why is my signal for the deprotonated nitrofurantoin ion [M-H]⁻ low, while I see significant salt adducts?
A2: Low intensity of the desired [M-H]⁻ ion coupled with strong signals for salt adducts (e.g., [M+Na-2H]⁻ or [M+Cl]⁻) is a classic sign of ion suppression caused by high salt concentrations in the sample or LC-MS system.[5] Alkali metal cations like Na⁺ and K⁺ are ubiquitous and can originate from glassware, solvents, reagents, or the biological matrix itself.[6] These cations can outcompete the formation of the desired protonated or deprotonated species in the ESI source, thereby splitting the ion signal across multiple species and reducing the sensitivity for your target analyte.[7]
Q3: How do mobile phase additives help in reducing adduct formation?
A3: Mobile phase additives are a powerful tool for controlling adduct formation.[1]
-
Volatile Ammonium Salts (Ammonium Acetate/Formate): In positive ion mode, the ammonium ions (NH₄⁺) can preferentially form adducts with the analyte or compete with metal cations for the analyte, which are often less stable and can dissociate to yield the desired protonated molecule.[8] In negative ion mode, using a volatile buffer like ammonium acetate helps maintain a stable pH and provides acetate ions that can facilitate the deprotonation process without introducing persistent inorganic salts.[9][10]
-
Acids (Formic Acid/Acetic Acid): In positive ion mode, adding a small amount of acid increases the concentration of protons (H⁺), which promotes the formation of the [M+H]⁺ ion and effectively competes with the formation of [M+Na]⁺ and [M+K]⁺ adducts.[6]
-
Fluorinated Alkanoic Acids: Additives like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can effectively trap highly electropositive ions like Na⁺ and K⁺, preventing them from forming adducts with the analyte.[11]
Q4: Can sample preparation influence the formation of adducts?
A4: Absolutely. The sample preparation process is critical for removing interfering substances, including salts that lead to adduct formation.
-
Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex biological samples like plasma or tissue. It can efficiently remove salts and other matrix components prior to LC-MS analysis.[10][12]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate nitrofurantoin from the aqueous, salt-containing phase of a biological sample into an organic solvent.[13][14]
-
Use of High-Purity Solvents: Always use high-purity, HPLC or LC-MS grade solvents to minimize contamination from sodium, potassium, and other ions.[6]
-
Avoid Glassware: Where possible, use polypropylene tubes and vials instead of glassware, as glass can be a source of sodium ion leaching.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High [M+Na]⁺ or [M+K]⁺ Adducts | 1. Contaminated mobile phase or solvents.[6]2. Leaching from glassware.[6]3. High salt content in the sample matrix.[5]4. Insufficient sample cleanup. | 1. Prepare fresh mobile phase using LC-MS grade solvents and additives.2. Switch to polypropylene vials and solvent bottles.3. Optimize mobile phase by adding 0.1% formic acid or 5-10 mM ammonium acetate to promote protonation.[9][10]4. Implement a more rigorous sample cleanup method like SPE.[10] |
| Poor Sensitivity / Ion Suppression | 1. Adduct formation splitting the ion signal.[7]2. Co-elution with matrix components.3. Suboptimal ESI source parameters. | 1. Follow the steps to reduce sodium/potassium adducts.2. Improve chromatographic separation to better resolve nitrofurantoin from matrix interferences.3. Optimize source parameters (e.g., spray voltage, gas flows, temperature) to favor the formation of the [M-H]⁻ or [M+H]⁺ ion.[10] |
| Presence of Ammonium Adducts [M+NH₄]⁺ | 1. Use of ammonium-based salts (e.g., ammonium acetate) in the mobile phase.[3] | 1. This is often expected and can be acceptable if it is the primary, reproducible ion. If not desired, replace the ammonium salt with an acid like formic acid (for positive mode) or use a different buffer system. |
| Unidentified or Complex Adducts | 1. Contamination from various sources (e.g., polymers, plasticizers).2. Complex sample matrix with high concentrations of endogenous compounds. | 1. Identify the mass difference to narrow down the potential adduct (e.g., check for common contaminants).2. Run a system blank (injection of mobile phase only) to identify background ions.3. Enhance sample cleanup procedures.[10][12] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Nitrofurantoin in Human Plasma
This protocol is adapted from established methods for the quantitative analysis of nitrofurantoin and focuses on minimizing adduct formation.[9][10]
1. Sample Preparation (Solid-Phase Extraction) a. To 100 µL of human plasma, add the internal standard solution. b. Add 25 µL of 10 mmol L⁻¹ ammonium acetate solution and vortex.[10] c. Condition a Strata-X polymeric reversed-phase SPE cartridge (30 mg, 1 cm³) by washing with 1.0 mL of methanol followed by 1.0 mL of deionized water.[10] d. Load the plasma sample onto the conditioned cartridge. e. Wash the cartridge with 1.0 mL of deionized water. f. Elute nitrofurantoin with 1.0 mL of acetonitrile/deionized water (60:40, v/v).[10] g. Transfer the eluent to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: HPLC or UHPLC system.
-
Column: C18 analytical column (e.g., Kromosil C8, 4.6x50 mm, 5 µm or BDS Hypersil C18, 100 mm x 4.6 mm, 5 µm).[9][10]
-
Mobile Phase: Isocratic elution with Acetonitrile and 5mM Ammonium Acetate (60:40 v/v).[9]
-
Injection Volume: 5.0 µL.[10]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[9]
-
MRM Transition: For nitrofurantoin, monitor the deprotonated precursor to product ion transition of m/z 237.0 → 151.8.[10]
-
Source Parameters (Example):
-
Ion Spray Voltage: –4500 V
-
Temperature: 475 °C
-
Nebulizer Gas (Gas 1): ~40-50 psi
-
Curtain Gas: ~20-30 psi
-
Collision Gas (CAD): Medium setting
-
Visual Guides
Workflow for Adduct Mitigation
Caption: A typical workflow for identifying and mitigating adduct formation in LC-MS analysis.
Mechanism of Adduct Reduction in ESI
Caption: Logic diagram showing how mobile phase additives reduce sodium adducts in positive ESI mode.
References
- 1. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. [PDF] Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 12. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
best practices for handling and storage of Nitrofurantoin-13C3
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of Nitrofurantoin-13C3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of Nitrofurantoin, a nitrofuran antibiotic.[1] Its primary application is as an internal standard for the quantification of nitrofurantoin in biological samples using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[2] Under these conditions, the product is stable for at least four years.[2]
Q3: How should this compound be handled upon receipt?
This compound is shipped at room temperature in the continental US, though this may vary for other locations.[2] Upon receipt, it is recommended to store it at the recommended -20°C.
Q4: What are the known health hazards associated with this compound?
This compound is harmful if swallowed and may cause an allergic skin reaction.[3][4] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4] It is classified as an acute oral, inhalation, and dermal toxicant in some safety data sheets.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, it is important to use appropriate personal protective equipment, including impervious gloves, safety glasses with side-shields, and a lab coat.[5] If there is a risk of generating dust or aerosols, a respirator should be used.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood.
Troubleshooting Guide
Problem: Inconsistent or poor signal intensity when using this compound as an internal standard.
-
Possible Cause 1: Improper Storage.
-
Solution: Ensure that the compound has been consistently stored at -20°C.[2] Avoid repeated freeze-thaw cycles. Aliquoting the standard into smaller, single-use vials upon receipt can help maintain its stability.
-
-
Possible Cause 2: Degradation due to light exposure.
-
Possible Cause 3: Low Solubility.
-
Solution: this compound is only slightly soluble in DMSO and methanol.[2] Ensure complete dissolution by vortexing or sonicating the solution. It may be necessary to gently warm the solution, but be cautious of potential degradation at elevated temperatures.
-
Problem: Variability in analytical results between experiments.
-
Possible Cause 1: Inaccurate concentration of the internal standard stock solution.
-
Solution: Prepare a fresh stock solution from the solid compound. Use a calibrated analytical balance for accurate weighing. Validate the concentration of the stock solution by preparing a calibration curve.
-
-
Possible Cause 2: Incompatibility with the sample matrix.
-
Solution: The sample matrix can sometimes interfere with the ionization of the internal standard. Perform a matrix effect study to assess for any ion suppression or enhancement. If significant matrix effects are observed, further sample cleanup or a change in the chromatographic method may be necessary.
-
Quantitative Data
Storage and Stability
| Parameter | Condition | Recommendation/Data | Reference |
| Storage Temperature | Long-term | -20°C | [2] |
| Stability | at -20°C | ≥ 4 years | [2] |
| Shipping Temperature | Continental US | Room temperature | [2] |
| Light Sensitivity | Avoid exposure to strong light | [5][6] |
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅[¹³C]₃H₆N₄O₅ | [2] |
| Formula Weight | 241.1 | [2] |
| Appearance | Solid | [2] |
| Solubility | DMSO: slightly soluble, Methanol: slightly soluble | [2] |
Experimental Protocols
Protocol: Preparation of a this compound Internal Standard Stock Solution
-
Materials: this compound solid, analytical balance, volumetric flask (e.g., 10 mL), appropriate solvent (e.g., DMSO or Methanol), vortex mixer, sonicator.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a precise amount of the solid (e.g., 1 mg) using an analytical balance. c. Quantitatively transfer the weighed solid to a volumetric flask. d. Add a small amount of the chosen solvent to dissolve the solid. e. Use a vortex mixer and/or sonicator to ensure complete dissolution.[2] f. Once dissolved, bring the solution to the final volume with the solvent. g. Mix the solution thoroughly. h. Store the stock solution in an amber vial at -20°C.
Visualizations
Caption: Experimental workflow for the use of this compound as an internal standard.
Caption: Troubleshooting logic for inconsistent analytical signals.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: FDA/ICH M10 vs. EMA Guidelines
For researchers, scientists, and drug development professionals, ensuring the reliability and quality of bioanalytical data is paramount. This guide provides a detailed comparison of the harmonized International Council for Harmonisation (ICH) M10 guideline, adopted by the U.S. Food and Drug Administration (FDA), and the European Medicines Agency's (EMA) 2011 guideline for bioanalytical method validation, with a specific focus on the use of internal standards.
This document outlines the core requirements, presents a side-by-side comparison of acceptance criteria, provides detailed experimental protocols for key validation experiments, and includes a visual workflow to guide researchers through the validation process.
Harmonization and the Role of ICH M10
Historically, different regulatory bodies had distinct guidelines for bioanalytical method validation. To streamline the global drug development process, the ICH developed the M10 guideline, which has been adopted by the FDA and other regulatory agencies. This harmonized guideline aims to create a single, unified standard for bioanalytical method validation, ensuring data consistency and quality across different regions. The EMA's 2011 guideline, while still a valuable reference, is now largely superseded by the ICH M10 for new submissions.
The objective of bioanalytical method validation is to demonstrate that a particular method is suitable for its intended purpose, which is the quantification of drug and/or its metabolite concentrations in biological matrices.
The Critical Role of the Internal Standard
A suitable internal standard (IS) is a crucial component in most bioanalytical methods, particularly for chromatographic assays. The IS is a compound of similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, including calibration standards and quality controls (QCs). Its primary purpose is to compensate for variability during sample processing and analysis, thereby improving the accuracy and precision of the measurements. The ICH M10 guideline emphasizes the need for a suitable IS and requires justification if one is not used.
Comparison of Key Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters and their respective acceptance criteria as outlined in the FDA/ICH M10 and EMA 2011 guidelines. While largely harmonized, some nuanced differences exist, particularly in the older EMA guideline.
Table 1: Core Validation Parameters and Acceptance Criteria for Chromatographic Methods
| Validation Parameter | FDA/ICH M10 Guideline | EMA 2011 Guideline |
| Accuracy | The mean concentration should be within ±15% of the nominal concentration for QC samples. For the Lower Limit of Quantification (LLOQ), it should be within ±20%. | The mean concentration should be within ±15% of the nominal concentration, except for the LLOQ, where it should be within ±20%. |
| Precision | The coefficient of variation (CV) should not exceed 15% for QC samples. For the LLOQ, the CV should not exceed 20%. This applies to both within-run and between-run precision. | The within-run and between-run CV should not exceed 15% for QC samples, except for the LLOQ, which should not exceed 20%. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In at least 6 individual matrix sources, the response at the retention time of the analyte should be ≤ 20% of the LLOQ response, and the IS response should be ≤ 5% of the IS response in the LLOQ sample. | The method should be able to differentiate the analyte and IS from endogenous components in the matrix. In at least 6 different sources of matrix, the response of interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response, and at the retention time of the IS, ≤ 5% of the IS response in a blank sample. |
| Matrix Effect | The matrix factor (MF) should be calculated for the analyte and IS using at least 6 different lots of matrix. The CV of the IS-normalized MF should not be greater than 15%. | The matrix effect should be assessed to ensure that precision, selectivity, and accuracy are not compromised. The matrix factor should be calculated, and the overall CV should not be greater than 15%. |
| Stability | Analyte stability should be evaluated in the biological matrix under various conditions: freeze-thaw, short-term (bench-top), long-term, and stock solution stability. The mean concentration of stability samples should be within ±15% of the nominal concentration. | Stability of the analyte and IS in the biological matrix and in stock/working solutions should be evaluated under expected conditions of storage and processing. The mean concentration at each level should be within ±15% of the nominal concentration. |
| Carryover | Carryover should be assessed by injecting a blank sample after a high concentration sample (ULOQ). The response in the blank sample should not be greater than 20% of the LLOQ and 5% for the IS. | Carryover should be assessed and minimized. Any carryover should not affect the accuracy and precision of the measurement. |
Detailed Experimental Protocols
The following are detailed protocols for key bioanalytical method validation experiments based on the ICH M10 guideline.
Experiment 1: Accuracy and Precision
Objective: To determine the accuracy and precision of the bioanalytical method across the analytical range.
Protocol:
-
Prepare Quality Control (QC) Samples: Prepare QC samples in the biological matrix at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x of LLOQ)
-
Medium QC (near the center of the calibration curve)
-
High QC (at least 75% of the Upper Limit of Quantification - ULOQ)
-
-
Analytical Runs:
-
Perform a minimum of three independent analytical runs on different days.
-
Each run should include one set of calibration standards and at least five replicates of each QC concentration level.
-
-
Data Analysis:
-
Within-Run Accuracy and Precision: For each run, calculate the mean concentration and the coefficient of variation (CV) for the replicates at each QC level. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the CV should be ≤15% (≤20% for LLOQ).
-
Between-Run Accuracy and Precision: Combine the data from all runs. Calculate the overall mean concentration and the overall CV for each QC level. The overall mean should be within ±15% of the nominal value (±20% for LLOQ), and the overall CV should be ≤15% (≤20% for LLOQ).
-
Experiment 2: Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Protocol:
-
Prepare Stability QC Samples: Prepare low and high QC samples in the biological matrix.
-
Perform Stability Tests:
-
Freeze-Thaw Stability: Subject the stability QC samples to a minimum of three freeze-thaw cycles. After the final thaw, analyze the samples and compare the results to freshly prepared QC samples.
-
Short-Term (Bench-Top) Stability: Store the stability QC samples at room temperature for a period that reflects the expected duration of sample handling. Analyze the samples and compare the results to freshly prepared QC samples.
-
Long-Term Stability: Store the stability QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage time of study samples. Analyze the samples at various time points and compare the results to the initial concentrations.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at their intended storage temperature.
-
-
Data Analysis: For each stability condition, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Bioanalytical Method Validation Workflow
The following diagram illustrates the logical workflow of the bioanalytical method validation process, from initial method development to the analysis of study samples.
This guide provides a foundational understanding of the FDA/ICH M10 and EMA guidelines for bioanalytical method validation. Adherence to these guidelines is essential for generating high-quality, reliable data to support regulatory submissions and ensure the safety and efficacy of new drug products. Researchers are encouraged to consult the full text of the ICH M10 guideline for comprehensive details and specific requirements.
A Comparative Guide to the Validation of Nitrofurantoin Assays: The Superiority of Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of nitrofurantoin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of analytical method and the rigor of its validation are critical for generating reliable data. This guide provides a comprehensive comparison of validation parameters for a nitrofurantoin assay, highlighting the advantages of using a stable isotope-labeled internal standard, such as Nitrofurantoin-13C3, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Gold Standard: LC-MS/MS with a Labeled Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS), like this compound, is considered the gold standard for quantitative bioanalysis. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This near-perfect mimicry allows it to track the analyte through sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This results in superior accuracy and precision compared to methods that use structurally analogous internal standards or no internal standard at all.
Comparative Analysis of Validation Parameters
The following tables summarize typical validation parameters for a nitrofurantoin assay using LC-MS/MS with a stable isotope-labeled internal standard versus an alternative method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), which often uses a structurally similar internal standard or external standard calibration.
Table 1: Performance Characteristics of Nitrofurantoin Assays
| Validation Parameter | LC-MS/MS with this compound (Expected Performance) | HPLC-UV (Typical Performance) |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 - 5 ng/mL[1] | 10 - 50 ng/mL |
| Accuracy (% Bias) | Within ±15% (generally <5%) | Within ±15% |
| Precision (% RSD) | <15% (generally <10%) | <15% |
| Recovery (%) | Consistent and reproducible across concentration levels | More variable, typically 60-90% |
| Selectivity/Specificity | High (mass-based detection) | Prone to interferences from co-eluting compounds |
Table 2: Detailed Precision and Accuracy Data for LC-MS/MS Method
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 5.00 | ≤ 5.8%[1] | ≤ 5.8%[1] | -2.9% to 5.1% | -5.7% to 0.6% |
| Low QC | 15.0 | ≤ 5.2%[1] | ≤ 5.2%[1] | -1.8% to 3.2% | -3.5% to -0.8% |
| Medium QC | 750 | ≤ 1.2%[1] | ≤ 3.0%[1] | -1.5% to 2.9% | -1.9% to -0.2% |
| High QC | 1200 | ≤ 2.5%[1] | ≤ 4.1%[1] | -2.1% to 1.9% | -2.3% to 0.5% |
Data presented are representative values based on published literature for nitrofurantoin assays and serve as a general comparison.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a validated analytical method. Below are the detailed methodologies for the key experiments in the validation of a nitrofurantoin assay using LC-MS/MS and this compound.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1 M hydrochloric acid and vortex for 30 seconds.
-
Condition a solid-phase extraction cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Nitrofurantoin: m/z 237.0 → 151.8[1]
-
This compound: m/z 240.0 → 154.8 (projected)
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of nitrofurantoin, ranging from the LLOQ to the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
Workflow and Pathway Diagrams
Visualizing the experimental workflow and the underlying principles of the analytical method can enhance understanding and ensure proper execution.
Caption: Workflow for Nitrofurantoin Assay Validation.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
For the bioanalysis of nitrofurantoin, the use of a stable isotope-labeled internal standard, this compound, with LC-MS/MS provides a highly specific, sensitive, and robust method. The validation data consistently demonstrates superior performance in terms of accuracy, precision, and a lower limit of quantification compared to alternative methods like HPLC-UV. For researchers and drug development professionals requiring the highest quality data for regulatory submissions and critical decision-making, the investment in an isotope dilution mass spectrometry method is unequivocally justified.
References
A Comparative Guide to 13C vs. Deuterium Labeled Internal Standards for Nitrofurantoin Analysis
For Researchers, Scientists, and Drug Development Professionals
Core Comparison: 13C vs. Deuterium Internal Standards
The ideal internal standard co-elutes with the analyte, exhibits the same extraction recovery and ionization response, and is stable throughout the analytical process.[1] These characteristics ensure that any variations during sample preparation and analysis are accurately compensated for.[1]
Carbon-13 labeled standards are widely regarded as the superior choice for quantitative bioanalysis.[2][3] Their physicochemical properties are nearly identical to the unlabeled analyte, leading to co-elution and equivalent behavior during extraction and ionization.[1][4] This co-elution is crucial for effectively compensating for matrix effects, where other components in a biological sample can suppress or enhance the ionization of the analyte.
Deuterium-labeled standards, while often more readily available and less expensive, can present several challenges.[5][6] The most significant of these is the "deuterium isotope effect," where the increased mass of deuterium can lead to a slight difference in chromatographic retention time compared to the unlabeled analyte.[7] This chromatographic separation can result in the analyte and the internal standard being subjected to different matrix effects, potentially compromising the accuracy of the results.[8] Furthermore, deuterium atoms can sometimes be unstable and exchange with protons in the solvent, which would affect the integrity of the standard.[1][6]
Data Presentation: A Comparative Summary
| Feature | 13C Labeled Internal Standard | Deuterium Labeled Internal Standard |
| Chromatographic Co-elution | Typically co-elutes with the analyte.[2] | May exhibit a retention time shift (isotope effect).[7] |
| Matrix Effect Compensation | Excellent, due to co-elution. | Can be compromised if retention times differ.[8][9] |
| Isotopic Stability | Highly stable, no risk of exchange.[1][4] | Potential for H/D exchange, especially at labile positions.[1][6] |
| Physicochemical Properties | Nearly identical to the unlabeled analyte.[1] | Can have slight differences in properties like lipophilicity. |
| Cost and Availability | Generally more expensive and less readily available.[4][5] | Often more affordable and widely available.[10] |
| Synthesis | Can be more complex and time-consuming.[5] | Synthesis is often simpler.[6] |
Experimental Protocols: A Proposed Comparative Study for Nitrofurantoin
To definitively determine the optimal internal standard for nitrofurantoin analysis, a head-to-head comparison is necessary. The following is a proposed experimental protocol:
Objective: To compare the performance of a 13C-labeled nitrofurantoin internal standard against a deuterium-labeled nitrofurantoin internal standard in a bioanalytical LC-MS/MS method.
1. Materials:
-
Nitrofurantoin analytical standard
-
13C-labeled nitrofurantoin (e.g., Nitrofurantoin-¹³C₃)
-
Deuterium-labeled nitrofurantoin (e.g., Nitrofurantoin-d₃)
-
Control human plasma
-
LC-MS/MS system
2. Sample Preparation (Liquid-Liquid Extraction):
-
Spike 100 µL of control human plasma with nitrofurantoin at three concentration levels (low, medium, and high QC).
-
Add a fixed concentration of either the 13C-labeled or deuterium-labeled internal standard to each sample.
-
Vortex mix for 30 seconds.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid
-
Mass Spectrometry: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the transitions for nitrofurantoin, 13C-nitrofurantoin, and D-nitrofurantoin.
4. Performance Metrics to Evaluate:
-
Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard to assess the difference in retention times.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked plasma samples to that in a neat solution at the same concentration. This should be performed for both internal standards.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked plasma samples to that in post-extraction spiked samples.
-
Accuracy and Precision: Analyze replicate QC samples at three concentration levels to determine the intra- and inter-day accuracy and precision for methods using each internal standard.
Visualization of the Internal Standard Selection Workflow
Caption: Workflow for selecting an internal standard.
References
- 1. ukisotope.com [ukisotope.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
Navigating Bioanalysis: A Comparative Guide to Internal Standards for Nitrofurantoin LC-MS Quantification
For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical methods are paramount. When quantifying nitrofurantoin, an antibiotic commonly used to treat urinary tract infections, the choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) methods is a critical decision that directly impacts data quality. This guide provides a comparative analysis of different internal standards for the LC-MS quantification of nitrofurantoin, supported by experimental data and detailed protocols.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. The two main categories of internal standards used in bioanalysis are structural analogs and stable isotope-labeled (SIL) versions of the analyte. This guide will compare the performance of these two types of internal standards in the context of nitrofurantoin analysis.
Performance Comparison of Internal Standards
The selection of an internal standard is a crucial step in the development of a robust bioanalytical method. While stable isotope-labeled internal standards are generally considered the gold standard, structural analogs can also provide reliable results when properly validated.
A structural analog is a compound with similar chemical and physical properties to the analyte. For nitrofurantoin, commonly used structural analog internal standards include nitrofurazone and losartan.[1][2] The primary advantage of using a structural analog is often its commercial availability and lower cost. However, differences in extraction recovery, chromatographic retention, and ionization efficiency between the analyte and the analog IS can sometimes lead to inaccuracies.
Stable isotope-labeled internal standards are versions of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). For nitrofurans, deuterated analogs of their metabolites are often used as internal standards.[3] SIL IS co-elute with the analyte and exhibit nearly identical behavior during sample preparation and analysis, providing the most effective compensation for matrix effects and other sources of variability.[4]
The following table summarizes typical validation parameters for LC-MS/MS methods for nitrofurantoin using different types of internal standards, compiled from various studies.
| Validation Parameter | Method with Structural Analog IS (Nitrofurazone) | Method with Structural Analog IS (Losartan) | Method with Stable Isotope-Labeled IS (for metabolites) |
| Linearity Range | 5.00–1500 ng/mL | 10.451 to 1033.897 ng/mL | 0.25 to 20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.999 |
| Intra-day Precision (% RSD) | ≤ 5.8% | 83.61 to 107.16% (% Accuracy) | 96.0% - 107.9% (Recovery) |
| Inter-day Precision (% RSD) | ≤ 5.8% | 93.13 to 103.02% (% Accuracy) | 96.0% - 107.9% (Recovery) |
| Mean Extraction Recovery | > 92% | 90% | 89% - 107.9% |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | 10.451 ng/mL | 0.5 µg/kg |
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below are detailed methodologies for the LC-MS/MS quantification of nitrofurantoin in human plasma.
Sample Preparation: Solid Phase Extraction (SPE) with a Structural Analog IS (Nitrofurazone)
-
To 100 µL of human plasma in a centrifuge tube, add 10 µL of the internal standard working solution (Nitrofurazone, 1000 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Condition a Strata-X 33 µm SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of deionized water.
-
Elute the analyte and internal standard with 1.0 mL of an acetonitrile/deionized water (60:40, v/v) mixture.
-
Transfer the eluent to an autosampler vial for LC-MS/MS analysis.[2]
Sample Preparation: Protein Precipitation with a Structural Analog IS (Losartan)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Losartan).
-
Add 600 µL of the precipitation solvent (Acetonitrile: 5mM Ammonium Acetate, pH 3.8; 80:20 v/v).[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 5mM ammonium acetate).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte and IS. For nitrofurantoin and losartan, negative ionization is often used.[1][5]
-
MRM Transitions:
Cross-Validation of the Method
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies. When changing an internal standard, a partial validation should be performed to ensure the reliability of the new method.
The following workflow illustrates the process of cross-validating a new method with a different internal standard against a previously validated method.
The acceptance criteria for cross-validation typically involve comparing the mean concentration values obtained from the two methods for a set of quality control (QC) samples at low, medium, and high concentrations. The difference between the means should be within a predefined limit, generally ±20%.
The logical relationship for selecting an appropriate internal standard can be visualized as follows:
References
- 1. ijpsr.com [ijpsr.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Guide to Comparative Metabolite Profiling of Nitrofurantoin Using ¹³C₃-Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting a comparative metabolite profiling study of the antibiotic nitrofurantoin, leveraging the precision of ¹³C₃-stable isotope labeling. While direct experimental data for this specific ¹³C₃-labeling approach is not yet widely published, this document outlines a robust methodology based on established analytical techniques for nitrofurantoin and the principles of stable isotope tracing in metabolomics. This approach allows for the unambiguous differentiation and quantification of drug-derived metabolites from the endogenous metabolic background, offering a clearer picture of nitrofurantoin's metabolic fate.
Introduction to Nitrofurantoin Metabolism
Nitrofurantoin is an antibiotic primarily used for treating urinary tract infections. Its mechanism of action involves the reduction of its nitro group by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA and other macromolecules.[1][2] The metabolism of nitrofurantoin in humans and animals is complex and not fully elucidated.[3] Known metabolic pathways include reduction of the nitro group to form aminofurantoin and hydroxylation of the furan ring to produce 4-hydroxyfurantoin.[4] Additionally, a significant tissue-bound metabolite, 1-aminohydantoin (AHD), is often used as a marker for nitrofurantoin use in animal-derived food products.[5][6]
The use of ¹³C₃-labeled nitrofurantoin in a metabolite profiling study would enable researchers to:
-
Accurately trace the metabolic fate of the drug.
-
Distinguish drug-derived metabolites from endogenous compounds with the same elemental composition.
-
Quantify the formation of various metabolites with high precision.
-
Discover novel or previously uncharacterized metabolites.
Proposed Experimental Workflow
A typical workflow for a comparative metabolite profiling study of ¹³C₃-nitrofurantoin would involve the administration of the labeled compound to a biological system (e.g., cell culture, animal model, or human volunteers), followed by sample collection and analysis by high-resolution mass spectrometry.
References
- 1. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. spectroscopyworld.com [spectroscopyworld.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Inter-Laboratory Quantification of Nitrofurantoin
This guide provides a comparative overview of common analytical methods for the quantification of nitrofurantoin, a crucial antibiotic for treating urinary tract infections. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are evaluated to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method for nitrofurantoin quantification is a critical decision in pharmaceutical quality control and research. The following tables summarize the key performance parameters of three widely used techniques—HPLC-UV, LC-MS/MS, and ELISA—based on data from various validation studies. This comparative data allows for an informed choice based on the specific requirements for sensitivity, precision, and accuracy.
Table 1: Comparison of Linearity and Sensitivity for Nitrofurantoin Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Linearity Range | 0.2 - 150 µg/mL[1][2] | 5.00 - 1500 ng/mL[3][4] | 0.02 - 1.62 ppb (ng/mL)[5] |
| Limit of Detection (LOD) | 0.01 µg/mL[2] | 0.25 ng/mL[3][4] | 0.02 ppb (ng/mL)[5] |
| Limit of Quantification (LOQ) | 0.04 µg/mL[2] | 5.00 ng/mL[3][4] | Not explicitly stated |
Table 2: Comparison of Accuracy and Precision for Nitrofurantoin Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Accuracy (% Recovery) | -2.5% to 6% (expressed as %RE)[2] | > 92%[3][4] | Not explicitly stated |
| Precision (%RSD) | ≤ 5.5% (Intra- and Inter-day)[2] | ≤ 5.8% (Intra- and Inter-batch)[3][4] | Not explicitly stated |
Experimental Workflow for Method Comparison
To ensure a robust comparison of nitrofurantoin quantification methods, a standardized experimental workflow is essential. The following diagram illustrates a typical workflow for evaluating the performance of HPLC-UV, LC-MS/MS, and ELISA in parallel.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of nitrofurantoin in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient elution is often employed, consisting of a buffer such as 5 mmol/L sodium dihydrogen phosphate (pH 3) and an organic modifier like acetonitrile.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength of 370 nm.[2]
-
Sample Preparation: For urine samples, a simple "dilute and shoot" approach can be used.[2] For plasma, a liquid-liquid extraction with a solvent like ethyl acetate is necessary.[6]
-
Quantification: A calibration curve is generated by plotting the peak area of nitrofurantoin standards against their known concentrations. The concentration of nitrofurantoin in unknown samples is then determined from this curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the determination of low concentrations of nitrofurantoin in complex biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting nitrofurantoin from human plasma.[3][4]
-
Chromatography: A C18 column is typically used for separation.[3][4]
-
Mass Spectrometry: Quantification is achieved using multiple reaction monitoring (MRM) mode. The deprotonated precursor to product ion transition for nitrofurantoin is m/z 237.0 → 151.8.[3][4]
-
Quantification: An internal standard is used, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for screening a large number of samples. It is important to note that commercially available kits often detect the metabolite of nitrofurantoin, 1-aminohydantoin (AHD).
-
Principle: The method is based on a competitive enzyme immunoassay.[7] Nitrofurantoin (or its metabolite AHD) in the sample competes with a labeled nitrofurantoin conjugate for binding to a limited number of anti-nitrofurantoin antibody sites coated on a microtiter plate.[7]
-
Procedure:
-
Samples and standards are added to the antibody-coated wells.
-
An enzyme-conjugated secondary antibody is added.
-
A substrate is added, which produces a color change.
-
The absorbance is measured using a microplate reader.
-
-
Quantification: The intensity of the color is inversely proportional to the concentration of nitrofurantoin in the sample. A standard curve is generated by plotting the absorbance of the standards against their concentrations.[8]
-
Sample Preparation: Sample preparation is matrix-dependent and may involve extraction and derivatization steps, especially for food matrices.[7]
References
- 1. ijcpa.in [ijcpa.in]
- 2. Simultaneous Determination of Nitrofurantoin and Phenazopyridine in Human Urine Samples By HPLC-UV [rpbs.journals.ekb.eg]
- 3. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. mybiosource.com [mybiosource.com]
- 6. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. algimed.com [algimed.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
The Gold Standard in Bioanalysis: Establishing Superior Linearity, Accuracy, and Precision with Nitrofurantoin-13C3
For researchers, scientists, and drug development professionals striving for the highest degree of confidence in bioanalytical data, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of analytical performance, focusing on the linearity, accuracy, and precision of methods for the quantification of Nitrofurantoin in biological matrices. We will explore the advantages of using a stable isotope-labeled (SIL) internal standard, specifically Nitrofurantoin-13C3, in comparison to structural analog internal standards like Nitrofurazone and Losartan.
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization.[2] By co-eluting and having nearly identical physicochemical properties, a SIL internal standard can effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.[1]
Comparative Analysis of Internal Standards for Nitrofurantoin Quantification
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Nitrofurantoin using different internal standards. The data is compiled from various studies to provide a comparative overview.
Table 1: Linearity
| Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (r²) | Source |
| This compound (Expected) | Wide dynamic range expected | ≥ 0.99 | [General knowledge on SIL-IS] |
| Nitrofurazone | 5.00 - 1500 | ≥ 0.9984 | [3] |
| Losartan | 10.107 - 999.900 | 0.99 | [4] |
Stable isotope-labeled internal standards like this compound are anticipated to provide excellent linearity over a broad dynamic range, a critical feature for robust bioanalytical methods.
Table 2: Accuracy
| Internal Standard | QC Level | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Source |
| This compound (Expected) | LQC, MQC, HQC | Within ±15% of nominal | Within ±15% of nominal | [5] |
| Nitrofurazone | LQC, MQC, HQC | 96.5 - 101.2 | 97.2 - 102.5 | [3] |
| Losartan | LQC, MQC, HQC | 83.61 - 107.16 | 93.13 - 103.02 | [4] |
The use of a SIL internal standard is expected to yield high accuracy, with results consistently falling within the stringent acceptance criteria of regulatory guidelines.
Table 3: Precision
| Internal Standard | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Source |
| This compound (Expected) | LQC, MQC, HQC | ≤ 15% | ≤ 15% | [5] |
| Nitrofurazone | LQC, MQC, HQC | ≤ 5.8% | ≤ 5.8% | [6] |
| Losartan | LQC, MQC, HQC | 2.11 - 11.01% | Not explicitly stated | [4] |
Superior precision is a hallmark of methods employing stable isotope-labeled internal standards, as they effectively minimize analytical variability.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Nitrofurantoin in human plasma using LC-MS/MS. Specific parameters may need to be optimized based on the instrumentation and laboratory conditions.
Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add the internal standard solution (e.g., this compound).
-
Perform a solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in negative mode is typically employed for Nitrofurantoin.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key steps involved in a bioanalytical method validation workflow for establishing linearity, accuracy, and precision.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
A Comparative Guide to the Bioavailability of Nitrofurantoin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of various nitrofurantoin formulations, supported by experimental data from published studies. Nitrofurantoin, a widely used antibiotic for urinary tract infections, is available in different formulations, including macrocrystalline, microcrystalline, and a combination of monohydrate and macrocrystals. These formulations are designed to modulate the drug's absorption and improve its tolerability. Understanding the comparative bioavailability is crucial for optimizing therapeutic efficacy and patient compliance.
Experimental Data Summary
The following tables summarize key pharmacokinetic parameters from comparative bioavailability studies of different nitrofurantoin formulations. These parameters include the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the cumulative amount of drug excreted in the urine (ARE), which are critical indicators of the rate and extent of drug absorption.
Table 1: Comparative Bioavailability of Macrocrystalline and Prolonged-Action Hydroxymethylnitrofurantoin Formulations [1][2]
| Formulation | Dosage Regimen | Relative Bioavailability (F) based on Plasma AUC (Mean ± SD) |
| Furadantine MC (Macrocrystalline) | 100 mg qid | 100% (Reference) |
| Furadantine MC (Macrocrystalline) | 100 mg tid | 108 ± 25% |
| Uridurine (Hydroxymethylnitrofurantoin) | 100 mg tid | 86 ± 33% |
| Urfadyn PL (Hydroxymethylnitrofurantoin) | 100 mg bid | 53 ± 20%* |
*p < 0.05, indicating a statistically significant lower relative bioavailability compared to Furadantine MC qid.
Table 2: Bioavailability of Nitrofurantoin Formulations With and Without Food [3]
| Formulation | Condition | Increase in Bioavailability |
| Macrocrystalline (Capsule) | Non-fasting vs. Fasting | 80% |
| Microcrystalline (Tablet) | Non-fasting vs. Fasting | 30% |
Table 3: Pharmacokinetic Parameters of Different Nitrofurantoin Formulations from Various Studies
| Formulation | Key Findings |
| Macrocrystalline (Furadantin®) | Slower absorption and dissolution compared to the monohydrate form.[4] |
| Monohydrate/Macrocrystals (Macrobid®) | Contains 75% nitrofurantoin monohydrate and 25% nitrofurantoin macrocrystals. The monohydrate forms a gel matrix that releases the drug over time, allowing for twice-daily dosing.[4][5] When administered with food, the bioavailability is increased by approximately 40%.[5] |
| Microcrystalline | Exhibits more rapid absorption compared to the macrocrystalline form, but may be associated with a higher rate of gastrointestinal side effects.[6][7] |
| Commercial Brands in Greece | A study on four commercial nitrofurantoin products found statistically significant differences in their bioavailability, indicating they cannot be used interchangeably.[8] |
Experimental Protocols
The methodologies employed in comparative bioavailability studies of nitrofurantoin formulations generally follow a standard crossover design to minimize inter-subject variability.
Typical Experimental Protocol:
A common study design is a single-dose, open-label, randomized, crossover study.
-
Subject Selection: Healthy adult volunteers are typically recruited. Inclusion criteria often specify age ranges (e.g., 18-45 years) and normal health status confirmed by physical and clinical examinations.[9] Exclusion criteria include a history of allergy to nitrofurantoin, organ dysfunction, and recent participation in other clinical trials.[9]
-
Study Design: A crossover design is frequently used, where each subject receives each of the different nitrofurantoin formulations in a sequential manner, with a washout period between each administration phase to ensure the complete elimination of the drug from the body.[1] This design allows each subject to serve as their own control.
-
Drug Administration: A single oral dose of the nitrofurantoin formulation is administered to the subjects.[10] In studies assessing the effect of food, the drug is administered after a standardized meal or under fasting conditions.[3][11]
-
Sample Collection: Blood and urine samples are collected at predetermined time intervals over a specified period (e.g., 24-30 hours) after drug administration.[1]
-
Bioanalytical Method: The concentration of nitrofurantoin in plasma and urine samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters, including:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
ARE (Cumulative Amount Excreted in Urine): The total amount of unchanged drug recovered in the urine.
-
-
Statistical Analysis: Statistical methods, such as analysis of variance (ANOVA), are used to compare the pharmacokinetic parameters of the different formulations and determine if there are any statistically significant differences in their bioavailability.[8]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative bioavailability study of nitrofurantoin formulations.
Caption: Workflow of a comparative bioavailability study.
References
- 1. Comparative human bioavailability study of macrocrystalline nitrofurantoin and two prolonged-action hydroxymethylnitrofurantoin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Human Bioavailability Study of Macrocrystalline Nitrofurantoin and Two Prolonged-Action Hydroxymethylnitrofurantoin Preparations | Semantic Scholar [semanticscholar.org]
- 3. oipub.com [oipub.com]
- 4. corumpharmacy.com [corumpharmacy.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Macrobid vs Macrodantin: What’s the Difference? - GoodRx [goodrx.com]
- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 9. ichgcp.net [ichgcp.net]
- 10. Comparative pharmacokinetics and relative bioavailability for different preparations of nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fed Study of Mylan Nitrofurantoin Monohydrate/Macrocrystals Capsules 100 mg and Macrobid® Capsules 100 mg [ctv.veeva.com]
evaluating the performance of Nitrofurantoin-13C3 against other quantification standards
Evaluating Quantification Standards for Nitrofurantoin Analysis: A Comparative Guide
In the quantitative analysis of nitrofurantoin, particularly in biological matrices, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative overview of Nitrofurantoin-13C3 and other commonly employed quantification standards. The performance of an internal standard is pivotal in correcting for variability during sample preparation and analysis. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and metabolism studies of nitrofurantoin.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based assays.[1][2] this compound is a SIL version of the analyte, where three carbon atoms have been replaced with the heavier 13C isotope. This results in a compound that is chemically identical to nitrofurantoin but has a different molecular weight, allowing it to be distinguished by a mass spectrometer.
Alternative Quantification Standards
In the absence of a readily available or economically viable SIL internal standard, structurally similar compounds, or analogs, are often used. For nitrofurantoin quantification, nitrofurazone and losartan have been reported in the literature as effective internal standards in LC-MS/MS methods.[4][5][6]
Nitrofurazone: A structurally related nitrofuran antibiotic, nitrofurazone has been successfully used as an internal standard for the quantification of nitrofurantoin in human plasma.[4][5] Its structural similarity makes it a suitable candidate to mimic the behavior of nitrofurantoin during sample processing and analysis.
Losartan: An angiotensin II receptor antagonist, losartan has also been employed as an internal standard in LC-MS/MS methods for nitrofurantoin quantification in human plasma.[6] While not as structurally similar as nitrofurazone, its distinct chromatographic and mass spectrometric properties can still allow for effective normalization if validated properly.
Performance Data Comparison
The following tables summarize the performance characteristics of analytical methods using Nitrofurazone and Losartan as internal standards for nitrofurantoin quantification. A corresponding table for this compound is included to highlight the typical parameters that would be evaluated.
Table 1: Performance Data for Nitrofurantoin Quantification using Alternative Internal Standards
| Parameter | Nitrofurazone as Internal Standard[4][5] | Losartan as Internal Standard[6] |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 5.00–1500 ng/mL | 10.451 to 1033.897 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.99 |
| Intra-day Precision (% RSD) | ≤ 5.8% | Not Reported |
| Inter-day Precision (% RSD) | ≤ 5.8% | Not Reported |
| Intra-day Accuracy | 97.1% to 105.1% | Not Reported |
| Inter-day Accuracy | 94.3% to 100.6% | Not Reported |
| Mean Extraction Recovery | > 92% | 90% |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | 10.451 ng/mL |
Table 2: Expected Performance Parameters for this compound
| Parameter | This compound as Internal Standard |
| Matrix | To be determined by the specific assay (e.g., plasma, urine) |
| Linearity Range | To be determined during method validation |
| Correlation Coefficient (r²) | Typically ≥ 0.99 |
| Intra-day Precision (% RSD) | Typically ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (% RSD) | Typically ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Typically within 85-115% (80-120% at LLOQ) |
| Recovery | Consistent and reproducible, though not required to be 100% due to correction by the SIL IS |
| Lower Limit of Quantification (LLOQ) | To be determined during method validation |
Experimental Protocols
Below are summaries of the experimental methodologies used for the quantification of nitrofurantoin with nitrofurazone and losartan as internal standards.
Method Using Nitrofurazone as an Internal Standard[4][5]
-
Sample Preparation: Solid Phase Extraction (SPE) was used to extract nitrofurantoin and the internal standard, nitrofurazone, from 100 µL of human plasma.
-
Chromatography: A BDS Hypersil C18 column (100 mm × 4.6 mm, 5 µm) was used with an isocratic mobile phase consisting of acetonitrile and 0.25 mmol L–1 ammonium acetate (60:40, v/v). The flow rate was 0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with a Turbo Ion Spray source was operated in the negative ion mode. The multiple reaction monitoring (MRM) transitions were m/z 237.0 → 151.8 for nitrofurantoin and m/z 197.0 → 123.9 for nitrofurazone.
Method Using Losartan as an Internal Standard[6]
-
Sample Preparation: Protein precipitation was performed by adding a mixture of acetonitrile and 5mM ammonium acetate (pH 3.8) (80:20) to the plasma samples.
-
Chromatography: An isocratic liquid chromatography method was employed.
-
Mass Spectrometry: A tandem mass spectrometer with electrospray ionization (ESI) was operated in the negative ionization mode. The mass transitions were m/z 237.1 → 151.9 for nitrofurantoin and m/z 421.300 → 179 for losartan.
Visualizing the Workflow and Comparison
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: General workflow for nitrofurantoin quantification in biological samples.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. caymanchem.com [caymanchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
A Comparative Guide to Analytical Method Validation: Adherence to ICH Guidelines for HPLC and UPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that methods used to analyze drug substances and products are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework, primarily in its Q2(R1) guideline, for validating analytical procedures. This guide offers an objective comparison of two commonly employed High-Performance Liquid Chromatography (HPLC) and a more recent Ultra-Performance Liquid Chromatography (UPLC) method for the assay of a widely used active pharmaceutical ingredient (API), Paracetamol. The comparison is based on key validation parameters stipulated by the ICH, supported by experimental data.
Understanding the ICH Validation Parameters
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[1] According to ICH Q2(R1), the key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
Comparative Analysis of HPLC and UPLC Methods for Paracetamol Assay
This section compares two analytical methods for the quantification of Paracetamol, a common analgesic and antipyretic. Method 1 is a conventional HPLC method, while Method 2 is a modern UPLC method. The data presented is a synthesis of findings from publicly available studies.
Data Presentation
| Validation Parameter | Method 1: Conventional HPLC | Method 2: UPLC | ICH Acceptance Criteria (Typical for Assay) |
| Linearity (Correlation Coefficient, r²) | 0.999 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 6.25 - 100 | 2.5 - 40 | To cover 80-120% of the test concentration |
| Accuracy (% Recovery) | 98.8 - 102.0 | 99.5 - 101.5 | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | < 2.0 | < 1.0 | ≤ 2.0% |
| Precision (Intermediate, %RSD) | < 2.0 | < 1.5 | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.12 | 0.156 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 0.36 | 0.625 | Reportable |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Unaffected by minor changes in flow rate and mobile phase composition | No significant impact on results |
Key Observations from the Comparison:
-
Both the conventional HPLC and the UPLC methods demonstrate excellent linearity, accuracy, and precision, well within the typical acceptance criteria set by ICH guidelines.
-
The UPLC method (Method 2) generally exhibits slightly better precision, as indicated by the lower %RSD values for repeatability and intermediate precision.
-
A significant advantage of the UPLC method is the substantially shorter analysis time (retention time of approximately 1.5 minutes) compared to the conventional HPLC method (retention time of around 5-7 minutes). This can lead to higher sample throughput and reduced solvent consumption.
-
The LOD and LOQ values are comparable between the two methods, indicating similar sensitivity for the intended purpose of an assay.
Experimental Protocols
Below are the detailed methodologies for the two compared analytical methods.
Method 1: Conventional HPLC for Paracetamol Assay
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 75:25 v/v). The pH of the aqueous phase may be adjusted with an acid like phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 243 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
-
Standard and Sample Preparation: Standard solutions of Paracetamol are prepared in the mobile phase at various concentrations to establish linearity. For the assay of a tablet formulation, a representative powder equivalent to a single dose is dissolved in the mobile phase, sonicated, filtered, and diluted to a suitable concentration.
Method 2: UPLC for Paracetamol Assay
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a PDA or TUV detector.
-
Column: A UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection Wavelength: 234 nm.[4]
-
Injection Volume: 2 µL.
-
Temperature: 40°C.
-
Standard and Sample Preparation: Similar to the HPLC method, standards and samples are prepared in a suitable diluent, often the mobile phase, and filtered through a 0.22 µm filter before injection.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process as per ICH guidelines.
Caption: Workflow for analytical method validation according to ICH guidelines.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Nitrofurantoin-13C3
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Nitrofurantoin-13C3, a stable isotope-labeled compound. Adherence to these guidelines will help ensure the safety of laboratory personnel and compliance with regulations.
This compound is a non-radioactive, isotopically labeled form of the antibiotic nitrofurantoin.[1] While it does not present a radiological hazard, it is classified as harmful if swallowed and may cause allergic skin or respiratory reactions.[2] Therefore, proper handling and disposal are imperative.
Hazard Assessment and Regulatory Overview
Before disposal, it is crucial to understand the hazards associated with this compound. The Safety Data Sheet (SDS) indicates the following:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[2]
-
Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[2]
The primary regulation governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[3][4][5] It is essential to manage waste in a manner that prevents environmental contamination and protects public health.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.
| Parameter | Value | Reference |
| CAS Number | 1217226-46-4 | [2] |
| Molecular Formula | C₈H₆N₄O₅ (with 13C3 isotope labeling) | [1] |
| Purity | ≥98% | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash.
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips).
-
The container should be made of a material compatible with the chemical and should have a secure, tight-fitting lid.
3. Preparing for Disposal:
-
For small quantities of pure this compound, ensure it is in a solid, stable form.
-
For solutions containing this compound, avoid mixing with incompatible materials such as strong acids, strong bases, or strong oxidizing agents.[2]
4. Disposal Pathway:
-
The recommended disposal method for pharmaceutical waste is through a licensed hazardous waste disposal company.[4] These companies typically use incineration for the destruction of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Your EHS department will provide guidance on proper labeling and documentation required for waste pickup.
5. Documentation:
-
Maintain accurate records of the amount of this compound being disposed of.
-
Properly label the waste container with the chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Sensitizer"), and the accumulation start date.
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation. Use a fume hood if the spill occurs within one.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials in the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Nitrofurantoin-13C3
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for Nitrofurantoin-13C3, a labeled nitrofuran antibiotic. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Summary: this compound is harmful if swallowed and can cause respiratory and skin sensitization.[1][2] Inhalation may lead to allergy or asthma-like symptoms, while skin contact can result in an allergic reaction.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to create a barrier between the handler and the chemical.[3]
Summary of Required PPE:
| Protection Type | PPE Specification | Rationale |
| Respiratory Protection | N-95 or N-100 particle mask/respirator[4] | To prevent inhalation of the powder, which can cause respiratory sensitization, allergy, or asthma symptoms.[1][2] |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile, neoprene)[4][5] | To avoid skin contact, which may cause an allergic skin reaction.[1][2] Double gloving is recommended for enhanced protection.[4] |
| Eye Protection | Safety glasses with side shields or goggles[5] | To protect eyes from potential splashes or airborne particles.[5] |
| Body Protection | Laboratory coat or chemical-resistant gown[3][4] | To protect skin and personal clothing from contamination. Gown cuffs should be covered by gloves.[4] |
| Foot Protection | Closed-toe shoes[6] | To protect feet from spills. |
Operational Plan for Handling
A systematic approach is crucial when working with this compound to minimize exposure risk.
Experimental Workflow:
Caption: Workflow for safely handling this compound.
Procedural Steps:
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[2] Don all required PPE, including a respirator, double gloves, lab coat, and eye protection.[1][4]
-
Handling : When weighing or transferring the solid material, avoid creating dust.[2] Use appropriate tools and handle the compound gently. If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling : After the procedure, decontaminate all work surfaces. Remove PPE carefully to avoid cross-contamination; for instance, roll gloves off so they are inside out.[4] Always wash your hands thoroughly with soap and water after removing gloves.[4]
-
First Aid :
-
Inhalation : If inhaled, move the individual to fresh air and seek medical attention.[1][7]
-
Skin Contact : If skin contact occurs, wash the area immediately with plenty of soap and water.[2][7] If irritation or a rash develops, consult a physician.[7]
-
Eye Contact : Rinse eyes cautiously with water for several minutes.[2]
-
Ingestion : If swallowed, rinse the mouth and call a physician or poison control center.[7]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal of Unused Product:
-
The preferred method for disposing of unused medicines is through a drug take-back program.[8][9] These programs ensure that the chemical is disposed of safely and in accordance with regulations.
-
If a take-back program is not available, the unused solid can be disposed of in the household trash by following these steps:
-
Remove the chemical from its original container.[10]
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[8][10] This makes the drug less appealing to children and pets.[8]
-
Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.[8][10]
-
Dispose of the sealed container in the household trash.[10]
-
Disposal of Contaminated Materials:
-
All disposable PPE (gloves, masks) and other materials (e.g., weighing paper, contaminated wipes) that have come into contact with this compound should be considered hazardous waste.
-
Place these items in a designated, sealed container for hazardous chemical waste.[11]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.[11] Contaminated clothing should be taken off and washed before reuse.[2]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. pppmag.com [pppmag.com]
- 5. falseguridad.com [falseguridad.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. fishersci.com [fishersci.com]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
